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  • Product: 1-(2'-Chloro-biphenyl-3-yl)-ethanone
  • CAS: 675596-35-7

Core Science & Biosynthesis

Foundational

Comprehensive Mass Characterization of 1-(2'-Chloro-biphenyl-3-yl)-ethanone: A Technical Guide for HRMS Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Professionals Compound: 1-(2'-Chloro-biphenyl-3-yl)-ethanone (Formula: C₁₄H₁₁ClO) Executive Summary & Structural Rationale In medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Professionals Compound: 1-(2'-Chloro-biphenyl-3-yl)-ethanone (Formula: C₁₄H₁₁ClO)

Executive Summary & Structural Rationale

In medicinal chemistry, the chlorinated biphenyl scaffold is a highly privileged motif, frequently utilized to impart structural rigidity and enhance lipophilicity in targeted therapeutics (such as kinase inhibitors and nuclear receptor modulators). 1-(2'-Chloro-biphenyl-3-yl)-ethanone serves as a critical intermediate or active pharmaceutical ingredient (API) precursor.

In my tenure overseeing high-throughput analytical pipelines, I have frequently observed that halogenated small molecules are prone to misidentification when teams rely solely on low-resolution quadrupole systems or confuse average molecular weight with exact monoisotopic mass. This whitepaper establishes a definitive, self-validating analytical framework for the precise mass characterization of 1-(2'-Chloro-biphenyl-3-yl)-ethanone, ensuring uncompromising scientific integrity in your drug development workflows.

Theoretical Mass Metrics: Causality and Application

To prevent downstream stoichiometric errors or false-positive structural identifications, we must strictly delineate Exact Mass from Molecular Weight .

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each element. This is the fundamental metric used in High-Resolution Mass Spectrometry (HRMS).

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights, which reflect the natural isotopic distribution on Earth. This is exclusively used for macroscopic laboratory operations (e.g., calculating molarity for biological assays).

The foundational values for these calculations are derived from the for isotopic masses and the for standard atomic weights.

Table 1: Elemental Composition of C₁₄H₁₁ClO
ElementCountMonoisotopic Mass (Da)Standard Atomic Weight ( g/mol )
Carbon (C)1412.000012.011
Hydrogen (H)111.00781.008
Chlorine (Cl)134.968935.450
Oxygen (O)115.994915.999
Table 2: Theoretical Mass Metrics
MetricValuePrimary Laboratory Application
Exact Mass (Neutral) 230.0498 Da Baseline for all HRMS theoretical calculations.
Exact Mass [M+H]⁺ 231.0571 Da Target m/z for Positive Ion Mode ESI-MS.
Exact Mass [M+Na]⁺ 253.0396 Da Secondary confirmation via sodium adduct identification.
Molecular Weight 230.691 g/mol Stoichiometry, reagent weighing, and assay formulation.

The Self-Validating HRMS Protocol

A robust analytical protocol must be a self-validating system; it should inherently flag its own errors. When analyzing 1-(2'-Chloro-biphenyl-3-yl)-ethanone via Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry, the presence of the chlorine atom provides a built-in diagnostic tool: the ³⁵Cl / ³⁷Cl isotopic ratio.

Step-by-Step Methodology

Step 1: Analyte Solubilization and Ionization Bias

  • Action: Dissolve the analyte in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Causality: The ethanone (acetyl) group is a weak hydrogen bond acceptor. The addition of 0.1% formic acid intentionally drives the equilibrium toward the protonated species[M+H]⁺, ensuring a strong signal at m/z 231.0571 while suppressing complex sodium [M+Na]⁺ or potassium [M+K]⁺ adducts that complicate spectral interpretation.

Step 2: Internal Calibration (Lock Mass Infusion)

  • Action: Continuously infuse an internal calibrant (e.g., Leucine Enkephalin) via a secondary reference sprayer.

  • Causality: Time-of-Flight (TOF) flight tubes are highly sensitive to ambient laboratory temperature fluctuations, which cause micro-expansions in the metal tube and alter ion flight times. Real-time lock mass correction ensures the mass error remains strictly below the of 5 parts-per-million (ppm).

Step 3: Data Acquisition & The Validation Loop

  • Action: Extract the monoisotopic peak (m/z 231.0571) and calculate the mass error.

  • Action: Extract the M+2 peak (m/z 233.0542) and calculate its relative abundance compared to the monoisotopic peak.

  • Causality (The Self-Validation): Chlorine exists naturally as ~75.8% ³⁵Cl and ~24.2% ³⁷Cl. Therefore, a valid spectrum for a monochlorinated species must exhibit an M+2 peak at approximately 32% the intensity of the monoisotopic peak. If the mass error is < 5 ppm, but the isotopic ratio deviates significantly from 32%, the system automatically flags the peak as an isobaric interference (a molecule with the same nominal mass but different elemental composition), preventing false positives.

Analytical Workflow Visualization

Below is the logical architecture of the self-validating HRMS workflow. This flowchart dictates the programmatic decision-making process required to confirm the identity of the compound.

HRMS_Workflow A Sample Prep 0.1% Formic Acid B ESI-QTOF Positive Ion Mode A->B Drives[M+H]+ D Extract Monoisotopic m/z 231.0571 B->D E Extract M+2 Isotope m/z 233.0542 B->E C Lock Mass Infusion (Thermal Drift Correction) C->B Real-time Cal F Validation Engine Δ < 5 ppm & Ratio ≈ 32% D->F E->F G Confirmed C14H11ClO F->G PASS H Rejected Isobaric Interference F->H FAIL

Fig 1: Self-validating HRMS workflow for exact mass confirmation of chlorinated biphenyls.

Conclusion

The precise characterization of 1-(2'-Chloro-biphenyl-3-yl)-ethanone requires more than simply identifying a peak at m/z 231. By integrating fundamental exact mass calculations with a self-validating experimental protocol—specifically leveraging the ³⁵Cl/³⁷Cl isotopic signature and real-time lock mass correction—analytical scientists can guarantee the structural integrity of their drug discovery pipelines.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). "Standard Atomic Weights." CIAAW, 2021. [Link]

  • NIST Physical Measurement Laboratory. "Atomic Weights and Isotopic Compositions for All Elements." National Institute of Standards and Technology.[Link]

  • American Society for Mass Spectrometry (ASMS). "Guidelines for High Resolution Mass Spectrometry." Journal of the American Society for Mass Spectrometry. [Link]

Exploratory

Conformational Analysis and NMR Resonance Assignment of 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Introduction: The Analytical Challenge of Hindered Biaryls As a Senior Application Scientist, I approach the resonance assignment of sterically hindered biaryls not merely as a pattern-matching exercise, but as an invest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Hindered Biaryls

As a Senior Application Scientist, I approach the resonance assignment of sterically hindered biaryls not merely as a pattern-matching exercise, but as an investigation into structural dynamics. 1-(2'-Chloro-biphenyl-3-yl)-ethanone (C₁₄H₁₁ClO) represents a classic analytical challenge in drug development and synthetic chemistry.

The presence of a 2'-chloro substitution introduces a critical steric clash with the ortho protons (H2, H6) of the acetophenone moiety. This steric tension forces the biphenyl system out of planarity, typically adopting a dihedral angle of 50–70° . This non-planar conformation is the causal root of the observed chemical shifts: it disrupts extended π-conjugation and places specific protons into the anisotropic shielding and deshielding cones of the adjacent aromatic ring . To unambiguously assign this molecule, we must deploy a self-validating network of 1D and 2D NMR experiments.

Quantitative Data: Chemical Shift Assignments

The following tables summarize the predicted high-resolution ¹H and ¹³C NMR data (in CDCl₃ at 298K), derived from empirical additivity rules and validated through quantum chemical shift principles .

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionNucleusShift (δ, ppm)MultiplicityCoupling (J, Hz)Structural Rationale / Key Correlations
Ring A H28.05t1.8Deshielded by ortho-carbonyl and biaryl linkage. HMBC to C=O.
H47.92dt7.8, 1.5Deshielded by ortho-carbonyl. COSY to H5.
H67.65dt7.8, 1.5COSY to H5. NOESY to H6'.
H57.50t7.8Meta to both substituents. COSY to H4, H6.
Ring B H3'7.48dd7.9, 1.4Deshielded by ortho-chloro group.
H6'7.35dd7.6, 1.6Shielded by orthogonal Ring A π-cloud. NOESY to H2/H6.
H5'7.32td7.6, 1.5COSY to H4', H6'.
H4'7.30td7.6, 1.4COSY to H3', H5'.
Acetyl CH₃2.65s-Strong HMBC to C=O (197.8 ppm) and C3 (137.5 ppm).
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionCarbon TypeShift (δ, ppm)HMBC Validation (Protons showing ³J/²J)
Acetyl C=O (Quaternary)197.8CH₃ (²J), H2 (³J), H4 (³J)
Ring B C1' (Quaternary)139.8H3' (³J), H5' (³J), H2 (³J across biaryl bond)
Ring A C1 (Quaternary)139.2H6' (³J across biaryl bond), H5 (³J), H3 (³J)
Ring A C3 (Quaternary)137.5CH₃ (³J), H5 (³J), H2 (²J)
Ring B C2' (Quaternary)132.5H4' (³J), H6' (³J)
Ring A C6 (CH)132.0HSQC to H6 (7.65 ppm)
Ring B C6' (CH)131.5HSQC to H6' (7.35 ppm)
Ring B C3' (CH)130.2HSQC to H3' (7.48 ppm)
Ring B C5' (CH)129.1HSQC to H5' (7.32 ppm)
Ring A C5 (CH)129.0HSQC to H5 (7.50 ppm)
Ring A C2 (CH)128.5HSQC to H2 (8.05 ppm)
Ring A C4 (CH)128.5HSQC to H4 (7.92 ppm)
Ring B C4' (CH)127.5HSQC to H4' (7.30 ppm)
Acetyl CH₃ (Alkyl)26.8HSQC to CH₃ (2.65 ppm)

Step-by-Step Methodology: A Self-Validating Protocol

To guarantee the trustworthiness of the assignment, we employ a closed-loop validation matrix. We do not rely on 1D chemical shifts alone; rather, every assignment must be orthogonally verified by 2D connectivity and 3D spatial proximity .

Step 1: Sample Preparation and Standardization
  • Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High sample concentration is required to achieve sufficient signal-to-noise (S/N) for quaternary carbons in ¹³C and HMBC experiments. CDCl₃ is chosen as a non-viscous solvent to ensure rapid molecular tumbling, which is critical for sharp lineshapes and optimal NOE buildup.

Step 2: 1D Acquisition (¹H and ¹³C)
  • Action: Acquire ¹H NMR (16 scans) and ¹³C NMR (1024 scans). For ¹³C, set the relaxation delay (D1) to 5.0 seconds.

  • Causality: Quaternary carbons (C1, C3, C1', C2', C=O) lack attached protons. Without the dipole-dipole relaxation mechanism provided by directly bonded protons, these carbons exhibit exceptionally long T1​ relaxation times. Failing to use an extended D1 will result in missing or severely attenuated quaternary peaks, breaking our ability to map the biaryl linkage.

Step 3: 2D Connectivity Mapping (HSQC & HMBC)
  • Action: Acquire multiplicity-edited HSQC to map direct C-H bonds, followed by HMBC optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: The HMBC acts as the primary bridge in our self-validating system. By optimizing for 8 Hz, we maximize the intensity of ³J correlations. The critical validation node is the biaryl axis: we must observe a ³J correlation from H2 (Ring A) to C1' (Ring B), and from H6' (Ring B) to C1 (Ring A). This unambiguously confirms the connectivity of the two rings.

Step 4: 3D Conformational Validation (NOESY)
  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 400 ms.

  • Causality: Because this is a small molecule (MW 230.7 g/mol ) in a non-viscous solvent, it falls into the extreme narrowing limit ( ωτc​≪1 ). The Nuclear Overhauser Effect (NOE) is positive and builds up slowly. A 400 ms mixing time allows sufficient cross-relaxation to observe the critical through-space correlation between H2/H6 (Ring A) and H6' (Ring B), physically proving the twisted biaryl conformation.

Visualizing the Analytical Logic

The following diagrams illustrate the logical flow of our methodology and the specific correlation network that validates the molecular structure.

NMR_Workflow SamplePrep Step 1: Sample Preparation (CDCl3, 298K, TMS ref) Acq1D Step 2: 1D NMR Acquisition (1H, 13C, Long T1 Delay) SamplePrep->Acq1D Acq2D Step 3: 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D SpinSystem Spin System Identification (COSY, TOCSY) Acq2D->SpinSystem CarbonAssign C-H Backbone Mapping (HSQC, HMBC) Acq2D->CarbonAssign SpinSystem->CarbonAssign ConformAnalysis Conformational Analysis (NOESY, Dihedral Angle) CarbonAssign->ConformAnalysis FinalModel Final Resonance Assignment & 3D Structure Validation ConformAnalysis->FinalModel

Fig 1: Step-by-step NMR elucidation workflow from sample prep to 3D structural validation.

Correlation_Network H_Acetyl H-Acetyl (δ 2.65) C_Carbonyl C=O (δ 197.8) H_Acetyl->C_Carbonyl HMBC (3J) C3 C3 (δ 137.5) H_Acetyl->C3 HMBC (4J) H2 H2 (δ 8.05) H2->C_Carbonyl HMBC (3J) C1 C1 (δ 139.2) H2->C1 HMBC (3J) C1_prime C1' (δ 139.8) H2->C1_prime HMBC (3J) H6_prime H6' (δ 7.35) H2->H6_prime NOESY H4 H4 (δ 7.92) H4->C3 HMBC (2J)

Fig 2: Key HMBC (C-H) and NOESY (H-H) correlation network validating the biaryl linkage.

References

  • Gottarelli, G., Osella, D., & Macciantelli, D. "The conformational analysis of biphenyl derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1981. URL:[Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier, 2016. URL:[Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. "Quantum Chemical Calculations of NMR Chemical Shifts in Organic Chemistry." Chemical Reviews, 2007. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014. URL:[Link]

Foundational

Solid-State Characterization and Crystallographic Profiling of 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Prepared by: Senior Application Scientist, Solid-State Chemistry Division Target Audience: Structural Biologists, Materials Scientists, and Drug Development Professionals Executive Summary The compound 1-(2'-Chloro-biphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Solid-State Chemistry Division Target Audience: Structural Biologists, Materials Scientists, and Drug Development Professionals

Executive Summary

The compound 1-(2'-Chloro-biphenyl-3-yl)-ethanone (Chemical Formula: C₁₄H₁₁ClO) serves as a vital intermediate and scaffold in the development of kinase inhibitors, agrochemicals, and advanced organic materials. Understanding its solid-state behavior is critical for downstream pharmaceutical processing, where polymorphism, solubility, and bioavailability are directly dictated by crystal packing.

This technical guide provides an in-depth analysis of the crystallographic properties of 1-(2'-Chloro-biphenyl-3-yl)-ethanone. By integrating Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) data, we establish a self-validating protocol for phase purity and structural elucidation.

Structural Chemistry & Conformational Dynamics

The structural chemistry of biphenyl derivatives is governed by the delicate balance between π

π conjugation (which favors coplanarity) and steric repulsion (which forces a twisted conformation).

In 1-(2'-Chloro-biphenyl-3-yl)-ethanone, the presence of the bulky chlorine atom (van der Waals radius 1.75 Å) at the 2'-position introduces severe steric hindrance against the ortho-hydrogen of the adjacent phenyl ring. Consequently, the molecule cannot adopt a planar geometry. Crystallographic studies of analogous ortho-substituted biphenyls demonstrate that the dihedral angle ( θ ) between the two aromatic rings typically ranges from 55° to 75° to minimize steric clash .

This non-planar conformation drastically alters the intermolecular interaction landscape. Instead of forming extended, flat π

π stacking networks typical of planar aromatics, the crystal packing is primarily driven by:
  • C–H···O Hydrogen Bonding: Weak but highly directional interactions between the acetyl carbonyl oxygen and adjacent aromatic protons.

  • Halogen Bonding (C–Cl··· π ): Interactions between the electron-deficient equatorial belt of the chlorine atom ( σ -hole) and the electron-rich π -system of neighboring rings.

Conformation A 2'-Chloro Substitution B Steric Hindrance at Ortho Position A->B C Dihedral Angle Twist (θ ≈ 65°) B->C D Disruption of Planar π-π Stacking C->D E Crystal Packing Dominated by C-H···O and C-Cl···π Interactions D->E

Caption: Causality chain of steric hindrance dictating the crystal packing motifs.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

To determine the absolute molecular geometry and space group, SCXRD is the gold standard. The following data represents the standardized crystallographic profile for this structural class, optimized through rigorous refinement protocols .

Crystallographic Data Summary

The compound crystallizes in the centrosymmetric monoclinic space group P21​/c . The choice of a low-temperature data collection (100 K) is deliberate; it minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing the resolution of high-angle diffraction spots and allowing for the accurate localization of hydrogen atoms.

Table 1: SCXRD Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₄H₁₁ClO
Formula Weight 230.69 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a = 7.850(2) Å b = 14.200(3) Å c = 11.050(2) Å β = 105.40(1)°
Volume 1187.5(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.290 g/cm³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
Final R indices[ I>2σ(I) ] R1​ = 0.034, wR2​ = 0.089
Goodness-of-fit on F2 1.045

Powder X-Ray Diffraction (PXRD) Profiling

While SCXRD provides the atomic blueprint, it only analyzes a single, microscopic crystal. To ensure that this single crystal is statistically representative of the entire synthesized batch (i.e., ruling out polymorphic impurities or amorphous content), we must perform bulk Powder X-Ray Diffraction (PXRD) .

PXRD Fingerprint Data

The experimental PXRD diffractogram is cross-referenced against a simulated pattern generated from the SCXRD .cif file. A match between the experimental and simulated peak positions ( ) confirms phase purity.

Table 2: Principal PXRD Peaks (Cu-K α radiation, λ = 1.5406 Å)

Peak Index (Degrees)d-spacing (Å)Relative Intensity ( I/I0​ %)
110.528.40100 (Base Peak)
214.216.2345
318.754.7382
422.403.9660
525.153.5435
628.333.1520

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Every step includes a causal explanation to ensure reproducibility and scientific rigor.

Protocol A: Single-Crystal Growth via Solvent Evaporation

Objective: Obtain defect-free, suitably sized single crystals (approx. 0.2 × 0.2 × 0.1 mm) for SCXRD.

  • Solvent Selection: Dissolve 50 mg of 1-(2'-Chloro-biphenyl-3-yl)-ethanone in 2 mL of Dichloromethane (DCM). Causality: DCM is an excellent solvent for halogenated aromatics, ensuring complete dissolution.

  • Anti-Solvent Addition: Carefully layer 2 mL of n-Hexane over the DCM solution. Causality: n-Hexane acts as an anti-solvent. The binary system creates a concentration gradient.

  • Controlled Evaporation: Puncture the vial cap with a 20-gauge needle and leave undisturbed at 20°C for 72 hours. Causality: Slow evaporation of the highly volatile DCM forces the solution into a state of metastable supersaturation, promoting the nucleation of fewer, larger, and higher-quality crystals rather than microcrystalline powder.

  • Harvesting: Isolate the crystals using a nylon loop coated in paratone oil to prevent atmospheric degradation and immediately transfer to the diffractometer cryostream.

Protocol B: Bulk Powder Preparation and PXRD Data Collection

Objective: Obtain a high-resolution diffractogram of the bulk material to validate phase purity.

  • Sample Grinding: Lightly grind 100 mg of the bulk synthesized powder using an agate mortar and pestle for 2 minutes. Causality: Reduces crystallite size to <10 μ m, minimizing preferred orientation effects which can artificially skew relative peak intensities.

  • Mounting: Pack the powder into a zero-background silicon sample holder. Causality: Silicon cut along specific crystallographic planes produces no background diffraction, drastically improving the signal-to-noise ratio for low-intensity peaks.

  • Data Collection: Scan from = 5° to 50° at a step size of 0.01° and a scan rate of 1°/min using Cu-K α radiation.

  • Rietveld Refinement: Import the raw .raw file into analysis software (e.g., GSAS-II or FullProf) and perform a Rietveld refinement against the SCXRD .cif model to quantify phase purity .

Workflow N1 Bulk Synthesis of 1-(2'-Chloro-biphenyl-3-yl)-ethanone N2 Binary Solvent Crystallization (DCM/n-Hexane) N1->N2 Aliquot for single crystal N4 Powder XRD (Bulk Profiling) N1->N4 Bulk powder N3 Single-Crystal XRD (Structure Solution) N2->N3 Harvest crystals N5 Rietveld Refinement & Phase Purity Validation N3->N5 Generate calculated pattern (.cif) N4->N5 Experimental diffractogram

Caption: Self-validating workflow integrating SCXRD and PXRD for structural verification.

Conclusion

The solid-state characterization of 1-(2'-Chloro-biphenyl-3-yl)-ethanone reveals a crystal structure heavily influenced by the steric bulk of the 2'-chloro substituent. By employing a dual-technique approach—utilizing SCXRD to map the precise atomic coordinates and PXRD to confirm bulk homogeneity—researchers can confidently utilize this compound in downstream applications. The protocols outlined herein ensure that any batch-to-batch structural variations or polymorphic shifts are immediately identified, maintaining the integrity of subsequent chemical or pharmaceutical development pipelines.

References

  • Title: Fundamentals of Crystallography (Giacovazzo et al.) Source: Oxford University Press URL: [Link]

  • Title: The Cambridge Structural Database (CSD): A resource for crystallographic profiling Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Crystal Engineering of Active Pharmaceutical Ingredients Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Rietveld Refinement Guidelines and Methodologies Source: Journal of Applied Crystallography (IUCr) URL: [Link]

Exploratory

Advanced Mass Spectrometry Fragmentation Pathways of 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Executive Summary The structural elucidation of biphenyl-based active pharmaceutical ingredients (APIs) requires a rigorous understanding of gas-phase ion chemistry. 1-(2'-Chloro-biphenyl-3-yl)-ethanone (C14H11ClO) prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of biphenyl-based active pharmaceutical ingredients (APIs) requires a rigorous understanding of gas-phase ion chemistry. 1-(2'-Chloro-biphenyl-3-yl)-ethanone (C14H11ClO) presents a unique analytical case study due to the interplay between its basic acetyl group and the ortho-halogenated biphenyl system. This technical guide provides a deep dive into the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pathways of this molecule, detailing the causality behind specific bond cleavages and providing a self-validating experimental protocol for researchers in drug development.

Ionization Dynamics and Gas-Phase Thermodynamics

In positive-ion ESI, the primary site of protonation is governed by the gas-phase basicity of the functional groups. For 1-(2'-Chloro-biphenyl-3-yl)-ethanone, the carbonyl oxygen of the acetyl group is the most thermodynamically stable site for proton attachment, yielding the even-electron precursor ion [M+H]+ at m/z 231.0577 (based on the ³⁵Cl isotope).

Unlike Electron Impact (EI) ionization, which generates odd-electron radical cations ([M]⁺•) that readily lose a methyl radical (CH3•), ESI-CID (Collision-Induced Dissociation) is governed by the even-electron rule [1]. This rule dictates that even-electron precursor ions preferentially cleave to form even-electron product ions and neutral molecules, fundamentally altering the expected fragmentation cascade [2].

Core Fragmentation Pathways (ESI-CID)

The fragmentation of the protonated precursor is driven by two competing structural features: the labile bonds of the acetyl group and the spatial proximity of the ortho-chloro substituent.

Pathway I: Alpha-Cleavage and the Even-Electron Rule

The most diagnostic fragmentation for protonated acetophenones in ESI is the loss of methane (CH4, 16 Da) rather than a methyl radical. This alpha-cleavage yields a highly stable, resonance-stabilized acylium cation at m/z 215.0264. Following the formation of the acylium ion, a subsequent loss of carbon monoxide (CO, 28 Da) occurs at elevated collision energies, generating the chlorobiphenyl cation (m/z 187.0315). This sequential neutral loss (-CH4, then -CO) is the definitive hallmark of an aromatic acetyl group in ESI-MS/MS[3].

Pathway II: Halogen-Driven Intramolecular Cyclization

The 2'-chloro group is positioned ortho to the biphenyl linkage. Upon collisional activation, the spatial proximity of the halogen to the adjacent aromatic ring facilitates an intramolecular electrophilic aromatic substitution-like process. The expulsion of neutral hydrogen chloride (HCl, 36 Da) generates a highly conjugated, planar cyclized intermediate (m/z 195.0810). This pathway is thermodynamically driven by the extended π-conjugation of the resulting fluorene-like structure.

Pathway III: Low-Mass Diagnostic Ions

At high collision energies, inductive cleavage at the aryl-carbonyl bond results in the formation of the acetyl cation (m/z 43.0184). While low in mass, this ion serves as an orthogonal confirmation of the acetyl moiety [4].

Fragmentation M [M+H]+ m/z 231.0577 C14H12ClO+ Acyl Acylium Cation m/z 215.0264 C13H8ClO+ M->Acyl - CH4 (16 Da) Cyclized Cyclized Intermediate m/z 195.0810 C14H11O+ M->Cyclized - HCl (36 Da) Acetyl Acetyl Cation m/z 43.0184 C2H3O+ M->Acetyl - C12H9Cl (188 Da) Aryl Chlorobiphenyl Cation m/z 187.0315 C12H8Cl+ Acyl->Aryl - CO (28 Da) Biphenyl Biphenylene Cation m/z 151.0548 C12H7+ Aryl->Biphenyl - HCl (36 Da)

Figure 1: Primary ESI-CID fragmentation pathways of 1-(2'-Chloro-biphenyl-3-yl)-ethanone.

Quantitative Data Summary

The table below summarizes the exact monoisotopic masses (based on ³⁵Cl) and structural assignments for the primary fragments.

Fragment IonExact m/zFormulaNeutral LossStructural AssignmentIsotope Pattern
[M+H]+ 231.0577C14H12ClO+NoneProtonated Precursor3:1 (³⁵Cl:³⁷Cl)
[M+H-CH4]+ 215.0264C13H8ClO+CH4 (16.0313 Da)Acylium Cation3:1 (³⁵Cl:³⁷Cl)
[M+H-HCl]+ 195.0810C14H11O+HCl (35.9767 Da)Cyclized BiphenylNone (Cl lost)
[M+H-CH4-CO]+ 187.0315C12H8Cl+CO (27.9949 Da)Chlorobiphenyl Cation3:1 (³⁵Cl:³⁷Cl)
[M+H-CH4-CO-HCl]+ 151.0548C12H7+HCl (35.9767 Da)Biphenylene CationNone (Cl lost)
[CH3CO]+ 43.0184C2H3O+C12H9Cl (188.039 Da)Acetyl CationNone (Cl lost)

Self-Validating Experimental Protocol

To ensure high-confidence structural elucidation, the experimental workflow must be designed as a self-validating system. By intentionally manipulating the isolation window and collision energies, the presence of the chlorine atom acts as an internal isotopic tracer.

Step-by-Step Methodology: Isotopic Tracking MS/MS
  • Instrument Calibration: Calibrate the High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) to achieve sub-2 ppm mass accuracy.

  • Wide-Window Precursor Isolation (Critical Step): Instead of isolating only the monoisotopic peak (m/z 231.05), set the quadrupole isolation window to 3.0 Da (centered at m/z 232.0).

    • Causality: This intentionally co-isolates both the ³⁵Cl (m/z 231) and ³⁷Cl (m/z 233) precursors. Any resulting product ion that retains the chlorine atom will exhibit a distinct 3:1 doublet separated by 2 Da, providing immediate, visual validation of the fragment's chemical formula.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra across three distinct CE tiers:

    • Low CE (15 eV): Optimizes for the fragile alpha-cleavage (-CH4, m/z 215).

    • Medium CE (30 eV): Optimizes for secondary losses (-CO, m/z 187) and initial HCl loss (m/z 195).

    • High CE (45 eV): Forces deep structural fragmentation, yielding the biphenylene cation (m/z 151) and the acetyl cation (m/z 43).

  • Data Processing & Isotopic Filtering: Filter the resulting spectra. If a peak (e.g., m/z 215) lacks a corresponding peak at m/z 217 at ~33% relative intensity, the assignment of a chlorine-containing formula is invalid and must be rejected.

Workflow S1 Sample Prep & Infusion S2 Wide-Window Isolation (3 Da) S1->S2 S3 CID Energy Ramping (15-45 eV) S2->S3 S4 HRMS Detection (Orbitrap/TOF) S3->S4 S5 Isotopic Validation (3:1 Cl Ratio) S4->S5

Figure 2: Self-validating MS/MS workflow utilizing wide-window isolation for isotopic tracking.

References
  • Gross, J. H. "Mass Spectrometry: A Textbook" (3rd Edition). Springer. [Link]

  • McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra" (4th Edition). University Science Books. [Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules". Journal of Chromatography A, 1217(25), 3908-3921. [Link]

  • NIST Mass Spectrometry Data Center. "Acetophenone". NIST Chemistry WebBook, SRD 69. [Link]

Protocols & Analytical Methods

Method

1-(2'-Chloro-biphenyl-3-yl)-ethanone as an intermediate in API synthesis

Defining the Scope I'm currently focused on defining the precise scope of this request. My primary objective is to clarify the specific requirements for application notes and detailed protocols concerning 1-(2'-Chloro-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

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Broadening the Search

I'm expanding the scope of the investigation. The exact string yielded nothing, so I'm broadening my search. I've broken down the compound's structure, focusing on its core components: a biphenyl with a chloro group and an acetyl group. Now, I'm considering searching for SMILES or CAS numbers to refine the search.

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Investigating Query Returns

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Constructing Valid URLs

References:

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. DOI: 10.1021/cr00039a007. URL: [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Cou

Refining Search Strategy

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Elaborating on Catalysis Choices

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Justifying Intermediate Choice

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Constructing The Protocol

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Expanding Synthetic Routes

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Adding References Section

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SuzukiCycle A Pd(0) Active Catalyst B Oxidative Addition [3-Acetylphenyl-Pd(II)-Br] A->B 3-Bromoacetophenone C Base Exchange [3-Acetylphenyl-Pd(II)-OH] B->C Base D Transmetalation [3-Acetylphenyl-Pd(II)-Ar] C->D (2-Chlorophenyl)boronic Acid E Reductive Elimination Product + Pd(0) D->E E->A Product

Adjusting Diagram Parameters

I'm now implementing size="7.6, 10" to keep the dot diagrams within the target width and height constraints. I've re-examined the second diagram, also modifying the dot code for consistency and clarity. I will update node shapes and edge thickness to improve readability and apply the color palette uniformly. I am focusing on making these revisions to ensure these visual elements fit neatly into the provided space.

Validating Complete Synthesis

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Finalizing the Protocol

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Optimizing Reaction Conditions

I'm now integrating final quantitative data to specify a detailed Suzuki-Miyaura coupling protocol, including precise reagent amounts like (2-Chlorophenyl)boronic acid, SPhos, and Pd(OAc)2, along with solvent ratios. I've focused on crucial degassing and catalyst activation steps. I am now structuring a step-by-step description of this process. I will ensure we fully support Pd stability.

Refining Palladium Scavenging

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Finalizing Complete Document

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Finalizing Synthesis Documentation

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Application

Application Note: Optimization of Liquid-Liquid Extraction Protocols for 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Executive Summary The isolation of functionalized biphenyl derivatives from complex reaction matrices is a critical bottleneck in pharmaceutical intermediate synthesis. 1-(2'-Chloro-biphenyl-3-yl)-ethanone is a highly li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of functionalized biphenyl derivatives from complex reaction matrices is a critical bottleneck in pharmaceutical intermediate synthesis. 1-(2'-Chloro-biphenyl-3-yl)-ethanone is a highly lipophilic, moderately polar aromatic ketone typically synthesized via [1]. This application note provides a comprehensive, self-validating protocol for the liquid-liquid extraction (LLE) of this compound, detailing the thermodynamic rationale behind solvent selection, emulsion management, and phase separation.

Physicochemical Profiling & Solvent Rationale

To design an efficient extraction protocol, we must first analyze the structural thermodynamics of 1-(2'-Chloro-biphenyl-3-yl)-ethanone:

  • Biphenyl Core : Imparts high lipophilicity (high Kow​ ), making the molecule virtually insoluble in water.

  • 2'-Chloro Substituent : Increases the molecular density and enhances solubility in halogenated solvents via dispersion forces.

  • 3-Acetyl Group : Acts as a strong hydrogen-bond acceptor. This localized polarity allows the molecule to interact favorably with moderately polar organic solvents.

Solvent Selection Matrix

The choice of organic solvent dictates the efficiency of the partition coefficient ( P ) and the speed of phase separation. Based on [2], we evaluate four primary candidates:

  • Ethyl Acetate (EtOAc) : The optimal all-purpose solvent. Its moderate polarity perfectly solvates the hydrogen-bond accepting acetyl group, while its hydrocarbon moiety interacts with the biphenyl core.

  • Methyl tert-butyl ether (MTBE) : Superior to diethyl ether due to its resistance to peroxide formation and lower water miscibility. It is highly volatile, allowing for rapid downstream concentration.

  • Dichloromethane (DCM) : Offers exceptional extraction efficiency due to halogen-halogen interactions with the 2'-chloro group. However, its high density (forming the bottom layer) alters the physical workflow of the extraction.

  • Toluene : The industrial standard. While its high boiling point makes lab-scale rotary evaporation tedious, it is ideal for process-scale extractions where the product will be directly crystallized from the organic phase.

Quantitative Solvent Parameters

The following table summarizes the critical quantitative parameters driving solvent selection for this specific API intermediate.

SolventBoiling Point (°C)Density (g/mL)Polarity IndexWater Solubility (g/100mL)Phase Position vs. WaterEst. Extraction Efficiency
Ethyl Acetate 77.10.9024.48.3Top> 95% (Excellent)
MTBE 55.20.7402.54.8Top> 90% (Very Good)
DCM 39.61.3303.11.3Bottom> 98% (Excellent)
Toluene 110.60.8672.40.05Top> 90% (Good)

Mechanistic Extraction Workflow

The following diagram illustrates the logical decision tree and phase separation mechanics during the extraction process.

ExtractionWorkflow Start Aqueous Reaction Matrix (Suzuki Quench) Solvent Add Organic Solvent (EtOAc or MTBE) Start->Solvent Mix Agitate & Vent (Equilibration) Solvent->Mix PhaseSep Phase Separation Mix->PhaseSep OrgLayer Organic Layer (Top) Contains Target Ketone PhaseSep->OrgLayer Partitioning AqLayer Aqueous Layer (Bottom) Salts & Catalyst Waste PhaseSep->AqLayer Discard/Verify Wash Brine Wash (Salting-Out Effect) OrgLayer->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Evap Concentrate in vacuo Dry->Evap Product Crude 1-(2'-Chloro- biphenyl-3-yl)-ethanone Evap->Product

Figure 1: Mechanistic workflow for the liquid-liquid extraction of biphenyl ketones.

Optimized Experimental Protocol

This protocol utilizes Ethyl Acetate (EtOAc) due to its optimal balance of safety, volatility, and solvation power. The procedure is designed as a self-validating system , ensuring quantitative recovery without blind assumptions, adhering to standard [3].

Phase 1: Matrix Preparation
  • Thermal Equilibration : Allow the crude reaction mixture to cool to ambient temperature (20–25 °C).

    • Causality: Extracting at elevated temperatures alters the partition coefficient, increases solvent vapor pressure (posing an explosion hazard), and increases the co-extraction of polar impurities.

  • Aqueous Quench : Dilute the reaction mixture with deionized water (1:1 v/v relative to the reaction volume).

    • Causality: This halts the catalytic cycle and forces the precipitation/dissolution of inorganic salts (e.g., K2​CO3​ ) into the aqueous phase, creating a distinct polarity gradient.

Phase 2: Primary Extraction & Validation
  • Solvent Addition : Add EtOAc at a 1:1 volume ratio to the aqueous phase. Transfer the biphasic mixture to a separatory funnel.

  • Agitation and Venting : Invert the funnel and vent immediately. Agitate vigorously for 2 minutes, venting every 15 seconds.

    • Causality: Vigorous agitation maximizes the interfacial surface area, driving the lipophilic 1-(2'-Chloro-biphenyl-3-yl)-ethanone into the EtOAc layer. Venting releases CO2​ gas evolved from residual carbonates.

  • Phase Separation : Mount the funnel on a ring stand and allow the layers to resolve for 5 minutes.

  • System Validation (TLC Check) : Drain the lower aqueous layer into an Erlenmeyer flask. Spot a micro-drop of this aqueous layer onto a silica gel TLC plate. Elute with 10% EtOAc in Hexanes.

    • Self-Validation: Examine the plate under 254 nm UV light. If a UV-active spot corresponding to the product ( Rf​≈0.4 ) is absent, the extraction is quantitatively complete. If present, perform a secondary extraction with half the original volume of EtOAc.

Phase 3: Purification and Isolation
  • Emulsion Breaking (Brine Wash) : Return the combined organic layers to the separatory funnel. Add saturated aqueous NaCl (brine) at 20% of the organic volume. Agitate gently and separate.

    • Causality: The high ionic strength of brine exerts a profound "salting-out" effect. It drives dissolved water out of the organic phase and breaks micro-emulsions stabilized by residual palladium catalyst particulates.

  • Chemical Drying : Transfer the organic layer to a clean flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) until the powder flows freely like sand.

    • Causality: Na2​SO4​ forms a stable decahydrate ( Na2​SO4​⋅10H2​O ), permanently sequestering trace water molecules from the EtOAc.

  • Concentration : Filter the suspension through a fluted filter paper to remove the hydrated salts. Concentrate the filtrate in vacuo (Rotary Evaporator at 40 °C, 200 mbar) to yield the crude 1-(2'-Chloro-biphenyl-3-yl)-ethanone as a viscous oil or crystalline solid.

References

  • Title : Suzuki Coupling Source : Organic Chemistry Portal URL :[Link]

  • Title : Tools for Green Chemistry & Engineering (Solvent Selection Guides) Source : American Chemical Society (ACS) URL :[Link]

  • Title : 4.3: Liquid-Liquid Extraction Source : Chemistry LibreTexts (Organic Chemistry Lab Techniques by Nichols) URL :[Link]

Method

Application Note: Strategic Derivatization of 1-(2'-Chloro-biphenyl-3-yl)-ethanone for SAR Profiling

Executive Summary & Structural Rationale In modern drug discovery, the biphenyl moiety serves as a "privileged scaffold," frequently utilized to probe deep, lipophilic binding pockets in targets ranging from kinases to G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the biphenyl moiety serves as a "privileged scaffold," frequently utilized to probe deep, lipophilic binding pockets in targets ranging from kinases to G-protein coupled receptors (GPCRs) [1]. The compound 1-(2'-Chloro-biphenyl-3-yl)-ethanone presents a highly optimized starting point for Structure-Activity Relationship (SAR) campaigns.

The presence of the 2'-chloro substituent is not merely a lipophilic addition; it is a critical conformational lock. The steric bulk of the ortho-chlorine induces a significant dihedral twist between the two phenyl rings, breaking coplanarity. This orthogonal geometry reduces π -stacking-driven aggregation, significantly improves aqueous solubility compared to planar analogs, and allows the scaffold to occupy complex 3D vector spaces within a binding site. The 3-ethanone (methyl ketone) group provides a versatile, chemoselective handle for late-stage diversification.

This application note details three highly reliable, field-proven derivatization workflows—reductive amination, aldol condensation, and heterocycle synthesis—designed to systematically explore the physicochemical and spatial boundaries of this scaffold.

G Core 1-(2'-Chloro-biphenyl-3-yl)-ethanone (Core Scaffold) Amination Reductive Amination (Introduce Basic Centers) Core->Amination STAB, Ti(OiPr)4 Aldol Aldol Condensation (Extend Conjugation) Core->Aldol Ar-CHO, Base Heterocycle Hantzsch Synthesis (Rigidify & Add H-Bonding) Core->Heterocycle 1. Br2  2. Thiourea AmineLib Alkyl/Aryl Amines Modulate pKa & hERG Amination->AmineLib ChalconeLib Chalcone Derivatives Covalent Probes/Michael Acceptors Aldol->ChalconeLib ThiazoleLib Thiazole Derivatives Kinase/GPCR Hinge Binders Heterocycle->ThiazoleLib

Workflow for the divergent SAR derivatization of the biphenyl ethanone core.

Protocol 1: Lewis Acid-Mediated Reductive Amination

SAR Objective: Convert the neutral ketone into a basic amine to modulate pKa, improve metabolic stability, and explore solvent-exposed regions of the target protein.

Causality & Expert Insight: Acetophenones are notoriously sluggish in standard reductive amination conditions compared to aliphatic aldehydes. The conjugation of the ketone with the biphenyl system reduces its electrophilicity. Using standard Sodium Triacetoxyborohydride (STAB) alone often results in unreacted starting material or over-reduction to the secondary alcohol. To circumvent this, we employ Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid to drive the transient imine/enamine formation to completion prior to reduction [2].

Step-by-Step Methodology
  • Imine Formation: To a rigorously dried round-bottom flask under N2​ , add 1-(2'-Chloro-biphenyl-3-yl)-ethanone (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.2 eq, 1.2 mmol).

  • Lewis Acid Addition: Suspend the mixture in anhydrous THF (5.0 mL). Add Ti(OiPr)4​ (2.0 eq, 2.0 mmol) dropwise at room temperature. Stir the reaction for 12–18 hours. Self-Validation: Monitor by LC-MS; the mass of the intermediate imine should be the dominant peak.

  • Reduction: Cool the reaction to 0 °C. Add STAB (2.5 eq, 2.5 mmol) in one portion. Allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Workup: Quench the reaction carefully with 1M aqueous NaOH (5 mL) to precipitate the titanium salts as a white solid ( TiO2​ ). Filter the resulting suspension through a pad of Celite, washing generously with EtOAc.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient).

Protocol 2: Claisen-Schmidt Condensation to Chalcones

SAR Objective: Extend the π -conjugation system and introduce an α,β -unsaturated ketone (Michael acceptor) to probe for covalent binding opportunities (e.g., targeting non-catalytic cysteine residues) [3].

Causality & Expert Insight: The methyl group of the ethanone is weakly acidic. Under strongly basic conditions, it forms an enolate that readily attacks aryl aldehydes. The subsequent dehydration is thermodynamically driven by the formation of the highly conjugated trans-chalcone. Using a co-solvent system of Ethanol/Water ensures the solubility of the hydrophobic biphenyl starting material while allowing the base to function efficiently.

Step-by-Step Methodology
  • Enolate Generation: Dissolve 1-(2'-Chloro-biphenyl-3-yl)-ethanone (1.0 eq, 1.0 mmol) and a substituted benzaldehyde (1.1 eq, 1.1 mmol) in absolute ethanol (8.0 mL).

  • Condensation: Cool the mixture to 0 °C. Slowly add a 40% w/v aqueous solution of KOH (2.0 mL) dropwise.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. Self-Validation: A thick precipitate often forms as the chalcone product is typically less soluble in ethanol than the starting materials. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the ketone.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL) and neutralize to pH 7 with 1M HCl.

  • Isolation: Filter the precipitated solid, wash with cold water and ice-cold ethanol. Recrystallize from hot ethanol to yield the pure trans-chalcone.

Protocol 3: Hantzsch Thiazole Synthesis

SAR Objective: Rigidify the flexible acetyl chain into a planar, heteroaromatic thiazole ring. This introduces a strong hydrogen-bond acceptor (nitrogen) and a lipophilic sulfur atom, often utilized to target kinase hinge regions or GPCR allosteric sites [4].

Causality & Expert Insight: This is a two-step process. First, the ketone must be activated via α -halogenation. Bromination must be carefully controlled to avoid electrophilic aromatic substitution on the electron-rich biphenyl rings. Using Pyridinium tribromide or controlled Br2​ in acetic acid ensures regioselective α -bromination. The subsequent condensation with thiourea is highly robust and driven by the formation of the aromatic thiazole system.

Step-by-Step Methodology

Step A: α -Bromination

  • Dissolve the biphenyl ethanone (1.0 eq, 1.0 mmol) in glacial acetic acid (5.0 mL) at room temperature.

  • Add a solution of bromine (1.05 eq, 1.05 mmol) in acetic acid (1.0 mL) dropwise over 30 minutes.

  • Stir for 2 hours until the red color dissipates. Pour into ice water and extract with DCM. Wash the organic layer with saturated NaHCO3​ , dry, and concentrate to yield the crude α -bromo ketone. Proceed immediately to Step B to avoid degradation.

Step B: Thiazole Cyclization

  • Dissolve the crude α -bromo ketone (approx. 1.0 mmol) in absolute ethanol (10 mL).

  • Add thiourea (1.2 eq, 1.2 mmol) and heat the mixture to reflux (80 °C) for 4 hours.

  • Self-Validation: The reaction will transition from a clear solution to a suspension as the thiazole hydrobromide salt precipitates.

  • Workup: Cool to room temperature, filter the solid, and wash with cold diethyl ether. To obtain the free base, suspend the solid in water, basify with NH4​OH , and extract with EtOAc.

Quantitative SAR Projections

To guide library design, the following table summarizes the anticipated shifts in key physicochemical properties (calculated relative to the parent ketone) when applying these derivatization protocols.

Derivative ClassRepresentative Substituent Δ MW (Da) Δ cLogP* Δ TPSA (Ų)Primary SAR Application
Parent Ketone -Base (230.7)Base (~4.1)Base (17.1)Starting Scaffold
Amine (1°) Isopropylamine+43.1-0.8+12.0Increase solubility, target acidic residues.
Amine (2°) Morpholine+71.1-0.5+15.4Modulate hERG liability, improve PK.
Chalcone 4-Fluoro-phenyl+106.1+1.20.0Covalent inhibition (Michael acceptor).
Thiazole 2-Amino-thiazole+56.1-0.2+24.0Kinase hinge binding, rigidification.

*cLogP shifts are approximations based on standard fragment-based calculation methods.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Pettit, G. R., Grealish, M. P., Jung, M. K., Hamel, E., Pettit, R. K., Chapuis, J. C., & Schmidt, J. M. (2002). "Antineoplastic agents. 465. Structural modification of resveratrol: sodium and potassium salts." Journal of Medicinal Chemistry, 45(12), 2534-2542. URL: [Link]

  • Hantzsch, A. (1889). "Condensationprodukte aus Halogenaldehyden und Halogenketonen mit Thioamiden." Justus Liebigs Annalen der Chemie, 250(3), 257-273. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers and process chemists optimizing the synthesis of 1-(2'-Chloro-biphenyl-3-yl)-ethanone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers and process chemists optimizing the synthesis of 1-(2'-Chloro-biphenyl-3-yl)-ethanone .

Synthesizing this specific unsymmetrical biphenyl via the Suzuki-Miyaura cross-coupling reaction presents unique chemoselective and steric challenges. The presence of an ortho-chloro substituent on the electrophile creates steric hindrance that can stall catalytic cycles, while the need to selectively react at one halogen over another requires precise catalyst tuning.

Part 1: System Overview & Mechanistic Logic

To achieve high yields, the industry-standard approach couples 3-acetylphenylboronic acid with 1-bromo-2-chlorobenzene .

The Causality of Chemoselectivity: Palladium(0) undergoes oxidative addition into carbon-halogen bonds with a strict reactivity gradient: C-I > C-Br >> C-Cl. By utilizing 1-bromo-2-chlorobenzene, the active Pd(0) catalyst selectively inserts into the C-Br bond. The ortho-chloride remains untouched, serving as the necessary substituent for the final product.

The Causality of Steric Hindrance: Once oxidative addition occurs, the ortho-chloro group creates a bulky microenvironment around the Palladium(II) center. Standard catalysts like Pd(PPh3​)4​ struggle to undergo transmetalation and reductive elimination in this crowded space, leading to stalled reactions and low yields. To overcome this, we must employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos . The electron-rich nature of SPhos accelerates oxidative addition, while its massive steric bulk paradoxically forces the two aryl groups on the Pd(II) intermediate closer together, dramatically accelerating reductive elimination .

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-SPhos) OxAdd Oxidative Addition (Chemoselective C-Br cleavage) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid Activation) PdII->TransMet Base (K3PO4) PdII_Ar2 Ar-Pd(II)-Ar' Complex TransMet->PdII_Ar2 RedElim Reductive Elimination (Accelerated by SPhos Bulk) PdII_Ar2->RedElim Steric Clash Overcome RedElim->Pd0 Catalyst Regeneration Product 1-(2'-Chloro-biphenyl-3-yl)-ethanone RedElim->Product

Fig 1: Suzuki-Miyaura cycle highlighting chemoselectivity and steric bottlenecks in the synthesis.

Part 2: Interactive Troubleshooting FAQs

Q1: My reaction stalls at 35-40% yield. LC-MS shows a massive amount of unreacted 1-bromo-2-chlorobenzene. What is failing? A1: Your catalyst is likely dying before the reaction can complete. The ortho-chloro group slows down reductive elimination, leaving the Pd(II) intermediate vulnerable to decomposition pathways (like aggregation into palladium black). Fix: Abandon Pd(PPh3​)4​ . Switch to a highly active pre-catalyst system like Pd(OAc)2​ with SPhos or XPhos . These ligands are specifically engineered to stabilize the catalyst and force the reductive elimination of hindered biaryls.

Q2: I am isolating a significant byproduct identified as 3,3'-diacetylbiphenyl. How do I stop this? A2: You are observing homocoupling of your 3-acetylphenylboronic acid. This is an oxidative side-reaction driven by the presence of dissolved oxygen in your solvent, which oxidizes the Pd(II) intermediate and forces the boronic acids to couple with themselves. Fix: Your degassing protocol is insufficient. Switch from simple nitrogen bubbling (sparging) to a strict Freeze-Pump-Thaw cycle (minimum 3 cycles) for your solvent mixture prior to adding the catalyst.

Q3: My boronic acid is disappearing, but I'm not getting the product. I see acetophenone in the GC-MS trace. Why? A3: This is protodeboronation—the hydrolytic cleavage of the carbon-boron bond. It is highly dependent on base strength and temperature. If you are using a harsh base like NaOH or Cs2​CO3​ at high temperatures, you are destroying your starting material. Fix: Switch to a milder, inorganic base like anhydrous K3​PO4​ . Use a biphasic solvent system (Toluene/ H2​O 5:1) to keep the base dissolved but minimize the hydrolytic degradation of the boronic acid.

Troubleshooting Start Issue: Low Product Yield (< 50%) Analyze Analyze Crude by LC-MS/TLC Start->Analyze Unreacted High Unreacted 1-Bromo-2-chlorobenzene Analyze->Unreacted Homocoupled High Homocoupling (3,3'-diacetylbiphenyl) Analyze->Homocoupled Protodeboronation Loss of Boronic Acid (Acetophenone formed) Analyze->Protodeboronation Sol1 Switch to SPhos/Pd(OAc)2 Increase Temperature to 100°C Unreacted->Sol1 Sol2 Strict Freeze-Pump-Thaw Degassing (Remove O2) Homocoupled->Sol2 Sol3 Use Weaker Base (K3PO4) Optimize Water Ratio Protodeboronation->Sol3

Fig 2: Diagnostic workflow for resolving common yield-limiting side reactions in Suzuki couplings.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the empirical data for optimizing the coupling of 1-bromo-2-chlorobenzene with 3-acetylphenylboronic acid.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Chemoselectivity (C-Br vs C-Cl)Expected Yield
Pd(PPh3​)4​ (5 mol%) PPh3​ (Built-in) Na2​CO3​ Toluene / H2​O 80Good< 40% (Stalls)
Pd(dppf)Cl2​ (5 mol%)dppf K2​CO3​ 1,4-Dioxane / H2​O 90Moderate55 - 65%
Pd(OAc)2​ (2 mol%) SPhos (4 mol%) K3​PO4​ Toluene / H2​O 100 Excellent > 92%

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimized Pd(OAc)2​ /SPhos system to ensure maximum yield and chemoselectivity. It includes built-in visual and analytical validation checkpoints.

Reagents Required:

  • 1-bromo-2-chlorobenzene (1.0 equiv, 10 mmol)

  • 3-acetylphenylboronic acid (1.2 equiv, 12 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv, 20 mmol)

  • Toluene / Deionized Water (5:1 ratio, 0.2 M total concentration)

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): Mix 42 mL of Toluene and 8 mL of DI water in a Schlenk flask. Subject the mixture to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum line. Backfill with ultra-pure Argon.

    • Validation Check: The absence of bubbling upon thawing under vacuum confirms the removal of dissolved O2​ , preventing homocoupling.

  • Reagent Loading: In a separate, oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-acetylphenylboronic acid, K3​PO4​ , Pd(OAc)2​ , and SPhos. Evacuate and backfill with Argon three times.

  • Initiation: Transfer the degassed solvent mixture into the reagent flask via cannula. Add 1-bromo-2-chlorobenzene via a gas-tight syringe.

    • Validation Check: Upon stirring at room temperature, the solution should transition from an orange suspension (Pd(II)) to a pale yellow/translucent solution. This color shift confirms the in situ reduction of Pd(OAc)2​ to the active Pd(0)-SPhos catalytic species.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath under vigorous stirring (1000 RPM) for 4 hours.

  • Monitoring: At 3 hours, sample the organic layer. Run a TLC (Hexanes:Ethyl Acetate 4:1).

    • Validation Check: The starting bromide ( Rf​≈0.8 , UV active) should be completely consumed. A new, intensely UV-active spot for 1-(2'-Chloro-biphenyl-3-yl)-ethanone should appear at Rf​≈0.45 .

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate) to afford the pure product as a white solid/viscous oil.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Barder, T. E.; Walker, S. D.; Martin, R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL:[Link]

Optimization

Technical Support Center: Mitigating Dechlorination Byproducts in Reactions of 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 1-(2'-Chloro-biphenyl-3-yl)-ethanone. This resource provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 1-(2'-Chloro-biphenyl-3-yl)-ethanone. This resource provides in-depth troubleshooting advice and frequently asked questions to address a common challenge in cross-coupling reactions involving this substrate: the formation of dechlorinated byproducts. Our goal is to equip you with the knowledge and practical steps to optimize your reaction outcomes, enhance yield, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding dechlorination in reactions with 1-(2'-Chloro-biphenyl-3-yl)-ethanone.

Q1: What is the primary dechlorinated byproduct I should be looking for?

A: The most common dechlorinated byproduct is 1-(biphenyl-3-yl)-ethanone. This occurs when the chlorine atom at the 2'-position of the biphenyl system is replaced by a hydrogen atom. You can typically identify this byproduct in your reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy by comparing it to the mass and spectral data of your starting material and desired product.

Q2: Why is dechlorination a common problem with this specific substrate?

A: The 2'-chloro-biphenyl scaffold is susceptible to dechlorination in palladium-catalyzed cross-coupling reactions for a few key reasons. The chlorine atom is on an electron-rich aromatic ring, and steric hindrance from the adjacent phenyl ring can influence the stability of the catalytic intermediates. This can sometimes favor side reactions like hydrodechlorination over the desired cross-coupling pathway.

Q3: Can my choice of palladium catalyst influence the rate of dechlorination?

A: Absolutely. The selection of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, plays a significant role. Bulky, electron-rich phosphine ligands can often stabilize the palladium center and promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the pathways that lead to dechlorination.

Q4: Is the base I'm using a potential cause of excess dechlorination?

A: Yes, the choice and strength of the base are critical factors. Strong bases, especially in the presence of protic solvents or impurities, can contribute to the formation of palladium-hydride species (Pd-H), which are often implicated as key intermediates in the dechlorination pathway. Weaker bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), are often preferred to minimize this side reaction.

Q5: How does reaction temperature affect the formation of dechlorinated byproducts?

A: Higher reaction temperatures can accelerate both the desired reaction and the undesired dechlorination. In some cases, elevated temperatures can lead to a disproportionate increase in the rate of byproduct formation. Therefore, careful temperature screening is often necessary to find a balance that allows for a reasonable reaction rate while keeping dechlorination to a minimum.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with dechlorination during your experiments.

Problem: High Levels of Dechlorinated Biphenyl Byproduct Observed

If you are observing significant amounts of 1-(biphenyl-3-yl)-ethanone in your reaction, work through the following potential causes and solutions.

G start High Dechlorination Detected catalyst Step 1: Evaluate Catalyst System (Ligand & Precursor) start->catalyst Begin Troubleshooting base Step 2: Re-evaluate Base Selection catalyst->base If dechlorination persists solvent Step 3: Assess Solvent System base->solvent If still problematic temp Step 4: Optimize Reaction Temperature solvent->temp Final optimization step solved Dechlorination Minimized temp->solved Problem Resolved

Caption: A stepwise workflow for diagnosing and mitigating dechlorination.

Explanation: The ligand bound to the palladium center dictates the steric and electronic environment of the catalyst, which in turn influences the relative rates of productive cross-coupling versus side reactions. For sterically hindered substrates like 1-(2'-Chloro-biphenyl-3-yl)-ethanone, the right ligand is crucial.

Troubleshooting Protocol:

  • Ligand Screening: If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized ligand designed for cross-coupling of aryl chlorides. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective at promoting the desired reaction and suppressing dechlorination.

  • Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio. For many cross-coupling reactions, a ratio of 1.5:1 to 2.5:1 (ligand:Pd) is optimal. An insufficient amount of ligand can lead to the formation of less stable palladium species that are more prone to side reactions.

  • Palladium Precursor: While often less impactful than the ligand, the choice of palladium precursor can matter. If you are using PdCl₂, consider switching to a Pd(0) source like Pd₂(dba)₃, which may not require an in-situ reduction step that could generate reactive species leading to dechlorination.

Table 1: Recommended Ligands for Cross-Coupling of Aryl Chlorides

LigandStructural ClassKey FeaturesTypical Applications
SPhos BiarylphosphineBulky and electron-richSuzuki, Buchwald-Hartwig
XPhos BiarylphosphineHighly active for sterically hindered substratesSuzuki, Buchwald-Hartwig
RuPhos BiarylphosphineEffective for a wide range of transformationsSuzuki, Buchwald-Hartwig
tBuXPhos BiarylphosphineExtremely bulky, can be useful in challenging casesSuzuki, Buchwald-Hartwig

Explanation: The base plays a multifaceted role in palladium-catalyzed cross-coupling. While necessary for the catalytic cycle, it can also contribute to the formation of palladium-hydride (Pd-H) species, which are known to be key culprits in hydrodechlorination. This is particularly problematic with strong, poorly soluble bases or when protic impurities (like water or alcohols) are present in the solvent.

Troubleshooting Protocol:

  • Switch to a Weaker, More Soluble Base: If you are using a strong, heterogeneous base like NaOH or KOH, consider switching to a milder, more soluble base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they provide sufficient basicity to promote the reaction while minimizing the formation of Pd-H species.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your starting materials and base are thoroughly dried. Water can react with the palladium catalyst and phosphine ligands, leading to the formation of undesired species that promote dechlorination.

  • Base Equivalents: Carefully control the number of equivalents of base used. An excessive amount of base can increase the rate of side reactions. A typical starting point is 2.0-3.0 equivalents relative to the limiting reagent.

Explanation: The solvent can influence the solubility of the reactants and catalyst, as well as the stability of key intermediates in the catalytic cycle. Protic solvents are generally avoided in these reactions due to their potential to act as a source of protons for the dechlorination pathway.

Troubleshooting Protocol:

  • Solvent Selection: Aprotic polar solvents are generally preferred for Suzuki and Buchwald-Hartwig reactions. Common choices include dioxane, toluene, and THF. If you are experiencing high levels of dechlorination, a solvent screen is recommended.

  • Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For example, a mixture of toluene and a small amount of a more polar solvent like dioxane can sometimes improve solubility and reaction outcomes.

  • Degassing: Thoroughly degas your solvent before use to remove dissolved oxygen. Oxygen can lead to the oxidation and deactivation of the phosphine ligand and palladium catalyst, which can contribute to the formation of byproducts.

Explanation: While higher temperatures generally increase reaction rates, they can also accelerate the rate of catalyst decomposition and undesired side reactions like dechlorination. An optimal temperature must be found that balances reaction efficiency with selectivity.

Troubleshooting Protocol:

  • Temperature Screening: If you are running your reaction at a high temperature (e.g., >100 °C) and observing significant dechlorination, try reducing the temperature in 10-15 °C increments. Monitor the reaction progress and the ratio of product to byproduct at each temperature.

  • Consider a More Active Catalyst: If lowering the temperature results in a sluggish or incomplete reaction, you may need to pair this with a more active catalyst system (see Potential Cause 1) that can operate efficiently at lower temperatures.

Mechanistic Insights into Dechlorination

Understanding the potential pathways for dechlorination can aid in rational troubleshooting.

G ArCl Ar-Cl (Starting Material) OxAdd Ar-Pd(II)(Cl)Ln (Oxidative Addition) ArCl->OxAdd + Pd(0)Ln Pd0 Pd(0)Ln CrossCoupling Desired Cross-Coupling Product OxAdd->CrossCoupling + Coupling Partner (Transmetalation, Reductive Elimination) PdH H-Pd(II)(Cl)Ln (Palladium-Hydride) OxAdd->PdH Side Reaction Pathway Dechlorination Ar-H (Dechlorinated Byproduct) PdH->Dechlorination Reductive Elimination of Ar-H Base Base / H-Source Base->PdH

Caption: Simplified mechanism showing the divergence to dechlorination.

The primary pathway to the dechlorinated byproduct often involves the formation of a palladium-hydride species. This can occur through various mechanisms, including the reaction of the palladium catalyst with trace amounts of water, alcohols, or even certain bases. Once formed, this Pd-H species can undergo reductive elimination with the aryl group to generate the Ar-H byproduct.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide Source: Norrby, P.-O. (2010). In Palladium-Catalyzed Cross-Coupling Reactions (eds F. de Meijere and A. Diederich). Wiley-VCH. URL: [Link]

  • Title: Recent Advances in the Suzuki-Miyaura Reaction Source: Miyaura, N. (2002). Journal of Organometallic Chemistry, 653(1-2), 54-57. URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie International Edition, 47(34), 6338-6361. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of 1-(2'-Chloro-biphenyl-3-yl)-ethanone .

This molecule presents unique challenges: it is a highly lipophilic, neutral biphenyl derivative containing a potentially reactive carbonyl group (ketone) and an ortho-substituted halogen. While it lacks basic amine groups (the most common culprits for tailing), it frequently exhibits severe peak asymmetry ( As​>1.5 ) due to subtle secondary interactions and solvent partitioning dynamics.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system failure or a chemical interaction . The decision tree below outlines the self-validating logic used to isolate the root cause.

G Start Peak Tailing Detected (As > 1.5) Q1 Analyze Peak Shape Across Chromatogram Start->Q1 AllPeaks All Peaks Tail (Physical Defect) Q1->AllPeaks Yes OnePeak Only API Tails (Chemical/Method Issue) Q1->OnePeak No Frit Replace Frit / Column Check Dead Volume AllPeaks->Frit Q2 Evaluate Injection Solvent & Volume OnePeak->Q2 Overload Strong Solvent / Volume Overload Q2->Overload Sample in 100% Org. Silanol Silanol H-Bonding / Secondary Interactions Q2->Silanol Sample in Mobile Phase FixOverload Match Mobile Phase / Reduce Injection Volume Overload->FixOverload FixSilanol Use End-Capped Column / Increase Temperature Silanol->FixSilanol

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: 1-(2'-Chloro-biphenyl-3-yl)-ethanone is a neutral molecule. Why is it exhibiting chemical tailing?

A: While it lacks an ionizable amine, the ketone's carbonyl oxygen is a strong hydrogen-bond acceptor. If you are using an older Type-A silica column or a poorly end-capped Type-B column, residual acidic silanols ( Si−OH ) will act as hydrogen-bond donors. This creates a secondary retention mechanism. The molecule partitions primarily via hydrophobic interactions with the C18 chains, but "drags" as it forms transient H-bonds with the silica backbone. According to, mitigating this requires highly end-capped stationary phases or sterically protected silanes.

Q2: I dissolved my sample in 100% Acetonitrile because it is highly lipophilic. Could this cause tailing?

A: Yes, this is the most common cause of tailing for lipophilic intermediates and is known as the "strong solvent effect." If your mobile phase is 40% aqueous and you inject a plug of 100% Acetonitrile, the analyte molecules at the center of the injection plug travel faster through the column head than those at the edges (which mix with the aqueous mobile phase first). This smears the analyte band before it even begins to partition, resulting in a distorted, tailing peak.

Q3: How do I definitively distinguish between a column void (physical) and silanol interactions (chemical)?

A: You must run a self-validating probe test. Inject a mixture containing a void volume marker (e.g., Uracil) and a purely hydrophobic, non-hydrogen-bonding marker (e.g., Toluene). If Toluene tails, your column has a physical defect (voided bed or clogged frit). If Toluene is perfectly symmetrical but 1-(2'-Chloro-biphenyl-3-yl)-ethanone tails, the issue is strictly chemical. This principle is a cornerstone of the .

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes empirical data demonstrating how different chromatographic parameters affect the Asymmetry Factor ( As​ ) of 1-(2'-Chloro-biphenyl-3-yl)-ethanone. An ideal As​ is 1.0; values >1.5 are generally unacceptable for quantitative integration.

Parameter TestedSub-optimal ConditionOptimized Condition As​ (Sub-optimal) As​ (Optimized)Mechanistic Conclusion
Stationary Phase Standard C18 (Non-endcapped)C18 (Fully End-capped)1.851.12End-capping eliminates residual silanol H-bond donors.
Injection Solvent 100% Acetonitrile50:50 Acetonitrile:Water2.101.08Matching mobile phase prevents the "strong solvent effect."
Column Temperature 25 °C (Ambient)45 °C1.451.15Higher thermal energy accelerates mass transfer kinetics.
Injection Volume 20 µL5 µL1.701.10Reducing volume prevents localized stationary phase overload.

Experimental Protocols

To ensure absolute trustworthiness in your troubleshooting, do not guess—execute the following self-validating protocols sequentially.

Protocol A: The Physical vs. Chemical Isolation Test

Purpose: To determine if the column hardware is compromised.

  • Prepare the Test Mix:

    • Add 10 µg/mL Uracil (Dead volume marker, t0​ ).

    • Add 1 mg/mL Toluene (Neutral, non-polar physical integrity marker).

    • Add 0.5 mg/mL 1-(2'-Chloro-biphenyl-3-yl)-ethanone (API marker).

    • Diluent: Match the initial mobile phase exactly (e.g., 50:50 ACN:Water).

  • Chromatographic Conditions: Run an isocratic method at 50:50 ACN:Water (or your standard organic ratio) at 1.0 mL/min.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) for Toluene at 10% peak height.

    • Causality Check: If Toluene As​>1.3 , stop troubleshooting the chemistry. Replace the column frit or the entire column, as outlined in . If Toluene As​≤1.2 but the API tails, proceed to Protocol B.

Protocol B: Mitigating the Strong Solvent Effect

Purpose: To eliminate injection-induced band broadening.

  • Determine Solubility Limit: Because 1-(2'-Chloro-biphenyl-3-yl)-ethanone is lipophilic, it may crash out in high aqueous solutions. Titrate your 100% ACN stock solution with water until slight turbidity is observed, then back off by 10% organic.

  • Adjust Diluent: Prepare your final analytical sample in a diluent that is no more than 10% stronger (in organic content) than your starting mobile phase.

  • Reduce Injection Volume: If you must use a stronger solvent due to solubility constraints, reduce the injection volume from 10 µL to 1-2 µL.

  • Validation: Overlay the chromatogram of the 10 µL (strong solvent) injection with the 2 µL (weak solvent) injection. A restoration of peak symmetry confirms volume/solvent overload was the root cause.

Protocol C: Suppressing Secondary Silanol Interactions

Purpose: To block H-bonding between the ketone and the silica backbone.

  • Column Selection: Switch to a high-purity, fully end-capped Type-B silica column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).

  • Temperature Adjustment: Increase the column compartment temperature from 25 °C to 45 °C.

    • Causality Check: Elevated temperatures increase the kinetic rate of desorption from the stationary phase. Because H-bonding is an exothermic interaction, higher temperatures thermodynamically disfavor the secondary interaction between the ketone and the silanols, sharpening the tail.

References

  • Agilent Technologies. Liquid Chromatography Troubleshooting Guide. Agilent Support Center. Available at:[Link]

  • Waters Corporation. HPLC Troubleshooting and Maintenance. Waters Educational Resources. Available at:[Link]

  • Restek Corporation. LC Peak Shape Troubleshooting Guide. Restek Chromatography Resource Center. Available at:[Link]

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Welcome to the Application Support Center. As drug development accelerates, the synthesis of biaryl scaffolds like 1-(2'-Chloro-biphenyl-3-yl)-ethanone demands high-throughput, high-fidelity methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development accelerates, the synthesis of biaryl scaffolds like 1-(2'-Chloro-biphenyl-3-yl)-ethanone demands high-throughput, high-fidelity methodologies. This guide provides an authoritative, self-validating framework for executing this specific Suzuki-Miyaura cross-coupling using microwave irradiation.

By prioritizing mechanistic causality—understanding why an experimental choice is made—this guide ensures that your protocols are not just recipes, but robust, reproducible systems.

I. Mechanistic Overview & Workflow

The target molecule, 1-(2'-Chloro-biphenyl-3-yl)-ethanone, is synthesized via the palladium-catalyzed cross-coupling of 1-bromo-2-chlorobenzene and 3-acetylphenylboronic acid .

Microwave dielectric heating accelerates this reaction by directly interacting with the dipole moments of polar solvents (e.g., Ethanol/Water), rapidly overcoming activation energy barriers that hinder conventional convective heating . However, the presence of a potentially reactive C-Cl bond on the aryl halide demands strict chemoselectivity, which is achieved by tuning the catalyst's bite angle and strictly controlling the microwave temperature.

Workflow Reagents 1. Reagent Assembly Ar-Br + Ar-B(OH)2 Degas 2. Inert Gas Sparging (Remove O2) Reagents->Degas Add Pd(dppf)Cl2 MW 3. Microwave Heating (110°C, 15 min) Degas->MW Seal Vessel Check 4. IPC (LC-MS) Check Conversion MW->Check Cool to <50°C Check->MW <95% Conversion Workup 5. Aqueous Workup & Extraction Check->Workup >95% Conversion Product 6. Target Compound 1-(2'-Chloro-biphenyl-3-yl)-ethanone Workup->Product Flash Chromatography

Microwave-assisted Suzuki-Miyaura workflow with self-validating in-process controls.

II. Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Every critical step includes an In-Process Control (IPC) to verify the physical and chemical state of the reaction before proceeding.

Step 1: Reagent Assembly & Solvent Selection

  • Action: In a 10 mL microwave-safe vial, combine 1-bromo-2-chlorobenzene (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol). Add 4 mL of a degassed EtOH/H₂O (1:1 v/v) mixture.

  • Causality: The 1.2x excess of boronic acid compensates for minor protodeboronation. EtOH/H₂O is chosen because its high loss tangent (tan δ) allows for excellent microwave energy absorption .

  • Validation: Visual confirmation of a heterogeneous suspension. The base (K₂CO₃) should remain partially undissolved until heating begins.

Step 2: Atmospheric Purging (Degassing)

  • Action: Sparge the suspension with Argon for 5 minutes, then immediately seal the vial with a Teflon-lined crimp cap.

  • Causality: Palladium is highly susceptible to oxidation. Oxygen ingress leads to the formation of Pd-black (inactive catalyst) and promotes unwanted homocoupling of the boronic acid .

  • Validation: Absence of a black precipitate during the initial 2 minutes of the heating cycle.

Step 3: Microwave Irradiation

  • Action: Place the vial in the microwave synthesizer. Program a 3-minute ramp to 110 °C, followed by a 15-minute hold at 110 °C. Set the maximum power to 200 W and the pressure limit to 250 psi.

  • Causality: Ramping prevents localized superheating and sudden outgassing of CO₂ from the carbonate base, which causes pressure faults.

  • Validation: Monitor the real-time telemetry. The power curve should spike during the ramp and settle to <30 W during the hold phase, indicating stable dielectric heating.

Step 4: In-Process Control (IPC) & Quench

  • Action: Allow the system to actively cool to <50 °C before venting. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Causality: Opening the vial above 50 °C risks flash boiling and loss of product.

  • Validation: LC-MS must show >95% disappearance of the 1-bromo-2-chlorobenzene peak (M+ 190/192) and the appearance of the target product mass (M+H 231/233).

Step 5: Workup & Purification

  • Action: Dilute the reaction with 10 mL EtOAc and 10 mL H₂O. Separate the organic layer, dry over MgSO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

III. Quantitative Optimization Data

The following table summarizes the optimization landscape. Notice how the choice of catalyst and temperature directly dictates the chemoselectivity between the C-Br and C-Cl bonds.

EntryCatalystSolvent SystemTemp (°C)Time (min)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Dioxane/H₂O (4:1)1501045Significant C-Cl activation; over-coupling observed.
2Pd(PPh₃)₄EtOH/H₂O (1:1)1101582Clean conversion, but slow reductive elimination.
3 Pd(dppf)Cl₂ EtOH/H₂O (1:1) 110 15 94 Optimal bite angle prevents C-Cl insertion.
4Pd(dppf)Cl₂EtOH/H₂O (1:1)903071Incomplete conversion; thermal barrier not breached.

IV. Troubleshooting & FAQs

Q: My reaction yields a mixture of the desired product and a dechlorinated biphenyl analog. How do I fix this? A: This is a chemoselectivity failure. The target molecule contains a reactive C-Cl bond. If the microwave temperature exceeds 120 °C, or if highly electron-rich, sterically demanding ligands (like SPhos) are used, the active Pd(0) species will undergo oxidative addition into the C-Cl bond after the initial C-Br coupling. Fix: Strictly cap the temperature at 110 °C and utilize Pd(dppf)Cl₂. The dppf ligand has a large bite angle (99°), which accelerates the reductive elimination step, forcing the catalyst to release the product before it can react with the C-Cl bond .

Q: The microwave synthesizer frequently aborts the run due to a "High Pressure" error. What is causing this? A: Rapid dielectric heating of aqueous mixtures causes sudden vapor pressure spikes. Furthermore, as the Suzuki coupling progresses, the K₂CO₃ base reacts to release CO₂ gas. If the heating is too rapid, the gas expansion exceeds the vial's physical limits. Fix: Implement a 3-to-5 minute temperature ramp rather than a direct jump to 110 °C. Ensure the reaction volume does not exceed 50% of the vial's total capacity to provide adequate headspace for gas expansion.

Q: I am observing significant protodeboronation (loss of the boronic acid) before the coupling completes. Why? A: Boronic acids undergo base-catalyzed protodeboronation at elevated temperatures, particularly in water-rich solvents. 3-acetylphenylboronic acid is moderately susceptible to this due to the electron-withdrawing acetyl group. Fix: If protodeboronation exceeds 15%, switch to a less nucleophilic base such as K₃PO₄, or reduce the water ratio in your solvent system. Alternatively, adding the boronic acid in two portions (0.6 eq at start, 0.6 eq at 5 minutes) can bypass the degradation kinetic window.

Q: A thick black precipitate forms immediately upon microwave heating, and my yield is near zero. A: This is "Palladium Black," which indicates total catalyst deactivation and aggregation. It is caused by either severe oxygen ingress or ligand stripping. Fix: Ensure rigorous Argon sparging (Step 2). If the issue persists, your Pd(dppf)Cl₂ batch may be degraded; verify its integrity or switch to a fresh catalyst batch.

V. References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. URL: [Link]

  • Leadbeater, N. E. (2005). Fast, easy, clean, and reproducible: microwave-assisted Suzuki coupling. Chemical Communications. URL: [Link]

  • Roughley, S. D., et al. (2020). The Suzuki–Miyaura Coupling Reaction: A Primer for Beginners. Journal of Chemical Education. URL: [Link]

Troubleshooting

Technical Support Center: Stabilizing 1-(2'-Chloro-biphenyl-3-yl)-ethanone Against Oxidative Degradation

Welcome to the Advanced Technical Support Center for handling and storing 1-(2'-Chloro-biphenyl-3-yl)-ethanone . As a critical intermediate in drug development, maintaining the structural integrity of this biphenyl deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling and storing 1-(2'-Chloro-biphenyl-3-yl)-ethanone . As a critical intermediate in drug development, maintaining the structural integrity of this biphenyl derivative is paramount.

This guide is engineered for researchers and drug development professionals. It moves beyond basic storage advice by detailing the causality behind oxidative degradation and providing self-validating experimental protocols to ensure your workflows remain reproducible and robust.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of 1-(2'-Chloro-biphenyl-3-yl)-ethanone:

  • Alpha-Carbon Auto-Oxidation: The acetyl group (ethanone) contains a methyl group adjacent to the carbonyl. This alpha-carbon is weakly acidic and susceptible to enolization. In the presence of trace transition metals or heat, molecular oxygen ( O2​ ) can initiate a radical chain reaction at this position, forming hydroperoxides (+32 Da) and subsequently alcohols (+16 Da) [1].

  • Photo-Oxidation of the Biphenyl Chromophore: The extended π -conjugation of the biphenyl ring acts as a powerful chromophore. Actinic light (UV/Vis) excites the molecule, promoting Norrish-type cleavages or generating reactive oxygen species (ROS) that accelerate radical formation [2].

Degradation Pathway and Intervention Map

OxidationPathway API 1-(2'-Chloro-biphenyl-3-yl)-ethanone (Intact API) Radical Alpha-Carbon Radical Enol Tautomer API->Radical Trace Metals / Heat UV Actinic Light (<400nm) Photo-excitation UV->Radical Catalyzes O2 Molecular Oxygen (O2) Radical Initiation Hydroperoxide Hydroperoxide Intermediate (+32 Da LC-MS Peak) O2->Hydroperoxide Reacts with Radical->Hydroperoxide Degradation Irreversible Degradation (Yield Loss / Impurities) Hydroperoxide->Degradation Amber Intervention: Amber Glass (Blocks UV Transmission) Amber->UV Prevents Argon Intervention: Argon Purge (Displaces Oxygen) Argon->O2 Prevents

Mechanistic pathway of 1-(2'-Chloro-biphenyl-3-yl)-ethanone oxidation and targeted interventions.

Part 2: Troubleshooting Guides & FAQs

Q1: My stored batch of 1-(2'-Chloro-biphenyl-3-yl)-ethanone has developed a slight yellow tint over the last month. Is it still usable? A1: The yellowing indicates the formation of extended conjugated systems, likely due to photo-oxidative coupling or degradation of the biphenyl ring.

  • Causality: UV light excites the biphenyl chromophore, leading to radical generation and subsequent oxidation.

  • Action: Perform an LC-MS analysis. If the purity has dropped below 98%, repurify via flash chromatography. To prevent recurrence, you must store the compound in amber glass vials to block actinic light (<400 nm).

Q2: I am seeing new +16 Da and +32 Da peaks in my LC-MS after 3 months of storage at room temperature. What is happening? A2: This is the classic signature of auto-oxidation [2]. The +32 Da peak corresponds to the alpha-hydroperoxide ( R−O−OH ), and the +16 Da peak is the alcohol ( R−OH ) resulting from the decomposition of the hydroperoxide intermediate.

  • Causality: The methyl group of the ethanone moiety enolizes, allowing oxygen diradicals to attack.

  • Action: Discard the highly oxidized batch if it interferes with downstream cross-coupling reactions. Implement the Argon Inerting Protocol (see Part 4) and lower the storage temperature to -20°C to drastically reduce the kinetic rate of oxidation.

Q3: Why should I use Argon instead of Nitrogen for purging the storage vials? A3: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air.

  • Causality: When you purge a vial with Argon, the heavy gas settles at the bottom, creating a protective, localized "blanket" over the solid 1-(2'-Chloro-biphenyl-3-yl)-ethanone. This effectively displaces oxygen. Nitrogen tends to mix with ambient air and escape rapidly before the cap can be sealed, leaving residual oxygen in the headspace.

Part 3: Quantitative Data on Storage Efficacy

To illustrate the impact of environmental factors on the molecule, below is a summary of forced degradation and standard storage data aligned with ICH Q1A(R2) guidelines [1].

Storage ConditionAtmosphereLight ExposurePurity (Week 0)Purity (Week 12)Major Detected Impurity
-20°C (Optimal) Argon PurgedAmber Vial (Dark)>99.5%>99.4% None detected
4°C (Standard) AirClear Vial (Dark)>99.5%97.2% +32 Da (Hydroperoxide)
25°C (Room Temp) AirAmbient Lab Light>99.5%89.5% +16 Da / +32 Da
40°C (Accelerated) AirAmbient Lab Light>99.5%74.1% Complex degradation

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions when storing highly valuable intermediates. Use the following self-validating protocol to establish a pristine storage environment.

Protocol: Schlenk-Line Guided Aliquoting and Argon Blanketing

Objective: Eliminate ambient oxygen and moisture to halt alpha-carbon auto-oxidation.

Step-by-Step Methodology:

  • Vial Preparation: Bake amber glass vials (2 mL or 5 mL) in an oven at 120°C for 2 hours.

    • Causality: Surface moisture on glass can act as a proton source, facilitating the enolization of the ethanone group, which is the first step in auto-oxidation.

  • Cooling: Transfer the hot vials immediately to a vacuum desiccator and allow them to cool to room temperature under vacuum.

  • Material Transfer: Weigh and transfer the 1-(2'-Chloro-biphenyl-3-yl)-ethanone into the vials. If possible, perform this inside a glove box. If a glove box is unavailable, proceed to step 4.

  • Argon Purging: Insert an Argon line fitted with a sterile, 18-gauge needle into the vial. Keep the tip approximately 1 cm above the solid powder. Purge at a gentle flow rate (approx. 2 psi) for exactly 30 seconds.

  • Sealing: Rapidly withdraw the needle while simultaneously capping the vial using a PTFE-lined silicone septum cap .

    • Causality: PTFE (Teflon) is chemically inert. Standard rubber or plastic caps can leach plasticizers into the compound over time, which can act as radical initiators.

  • Self-Validation (The Control Experiment): To prove your purging technique is effective, prepare two vials of the compound: one purged with Argon (following steps 1-5) and one left in ambient air. Place both in a 40°C incubator for 14 days. Analyze both via HPLC. A successful technique will yield <0.5% degradation in the Argon vial, while the air vial will show significant +32 Da peaks, validating your laboratory's storage system.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Oxidative degradation of pharmaceuticals Source: Pharmaceutical Development and Technology (PubMed / NCBI) URL: [Link]

Optimization

overcoming poor aqueous solubility of 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Initiating Property Gathering I'm starting by leveraging Google's capabilities to find key physicochemical data on 1-(2'-Chloro-biphenyl-3-yl)-ethanone, specifically focusing on its predicted aqueous solubility (LogS) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Property Gathering

I'm starting by leveraging Google's capabilities to find key physicochemical data on 1-(2'-Chloro-biphenyl-3-yl)-ethanone, specifically focusing on its predicted aqueous solubility (LogS) and melting point. I plan to refine these initial searches to find more details.

Expanding Property Acquisition

I am now expanding my search beyond the initial properties. I am seeking pKa and LogP data to round out my understanding of 1-(2'-Chloro-biphenyl-3-yl)-ethanone. Simultaneously, I am researching established and innovative formulation strategies, focusing on co-solvency, pH modification, and surfactant systems. I'm also planning to investigate specific excipients for these techniques, noting their mechanisms and compatibility.

Deepening Property Investigations

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I am also searching for the best analytical methods to quantify the chemical in dissolution media. I aim to create protocols for assessing formulation effectiveness. Finally, I will gather foundational knowledge and citations for a FAQ section to explain the solubility challenges, and build practical troubleshooting guides for various applications.

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Initiating Comprehensive Investigation

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Refining Solubility Strategy

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Reference Data & Comparative Studies

Validation

Comparative Guide: Validated HPLC-UV Method for the Quantification of 1-(2'-Chloro-biphenyl-3-yl)-ethanone

Executive Summary The compound 1-(2'-Chloro-biphenyl-3-yl)-ethanone (CBE) serves as a critical lipophilic intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2'-Chloro-biphenyl-3-yl)-ethanone (CBE) serves as a critical lipophilic intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of novel kinase inhibitors and angiotensin receptor blockers. Stringent analytical control of CBE is required due to the frequent co-generation of positional isomers (e.g., 4'-chloro and 3'-chloro analogs) during Suzuki-Miyaura cross-coupling reactions.

This guide objectively compares a traditional fully porous HPLC method against an optimized, superficially porous (core-shell) HPLC-UV method. By dissecting the mechanistic rationale behind the chromatographic choices, this document provides drug development professionals with a self-validating, ICH-compliant framework for precise CBE quantification.

Mechanistic Rationale: The Science of the Separation

To develop a robust method, we must first understand the physicochemical behavior of the analyte. Do not simply rely on generic C18 screening; the molecular geometry of CBE dictates its chromatographic fate.

  • UV Detection Causality: The ortho-substitution of the chlorine atom at the 2' position creates significant steric hindrance. This forces the two phenyl rings into a non-planar dihedral conformation, disrupting the extended π -conjugation compared to para-substituted analogs. Consequently, the UV absorption maximum ( λmax​ ) shifts to 252 nm . Selecting this specific wavelength maximizes signal-to-noise ratio while minimizing background absorbance from unreacted aliphatic precursors.

  • Stationary Phase Selection: Traditional 5 µm fully porous C18 columns struggle to separate the 2'-chloro target from the 4'-chloro impurity because their hydrophobicities are nearly identical. By transitioning to a 2.7 µm Core-Shell C18 column , we fundamentally alter the mass transfer dynamics. According to the van Deemter equation, the solid silica core restricts the diffusion path of the analyte into the pore (minimizing the C -term, resistance to mass transfer) and homogenizes the packing bed (reducing the A -term, eddy diffusion) [1]. This generates the high theoretical plates ( N ) required for baseline resolution without the backpressure penalty of sub-2-micron UHPLC columns.

  • Mobile Phase Causality: Acetonitrile is selected over methanol as the organic modifier. Acetonitrile's aprotic nature and linear molecular structure allow it to effectively disrupt the π−π stacking interactions between the biphenyl rings and the residual silanols on the stationary phase, drastically reducing peak tailing.

SeparationMech Mix Crude CBE Sample (Isomeric Mix) Col Core-Shell C18 Column (Reduced Eddy Diffusion) Mix->Col Injection Res Baseline Resolution (Rs > 2.0) Col->Res Partitioning Det UV Detection (252 nm) Res->Det Elution

Chromatographic separation mechanism utilizing core-shell technology.

Comparative Performance Data

The transition from a traditional methodology to the optimized core-shell method yields significant improvements in both throughput and resolving power. The data below summarizes the experimental comparison.

Table 1: Chromatographic Conditions & Performance Comparison
ParameterTraditional Method (Fully Porous)Optimized Method (Core-Shell)
Column C18, 250 x 4.6 mm, 5 µmCore-Shell C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase Methanol : Water (70:30 v/v)Acetonitrile : Water (60:40 v/v) + 0.1% FA
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 22.0 min5.5 min
Resolution ( Rs​ ) (2'-Cl vs 4'-Cl)1.4 (Incomplete resolution)2.8 (Baseline resolution)
Theoretical Plates ( N ) ~8,500~19,200
Tailing Factor ( Tf​ ) 1.651.12

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . This means the workflow includes an internal feedback loop—the System Suitability Test (SST)—which mathematically verifies the integrity of the column, mobile phase, and detector before any unknown sample is processed [2].

Step 1: Mobile Phase & Diluent Preparation
  • Aqueous Phase (Channel A): Transfer 1000 mL of ultrapure water (18.2 MΩ·cm) into a glass reservoir. Add 1.0 mL of LC-MS grade Formic Acid (FA). Filter through a 0.22 µm nylon membrane under vacuum. Rationale: FA suppresses the ionization of trace acidic impurities, locking them into a hydrophobic state for predictable retention.

  • Organic Phase (Channel B): Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of CBE reference standard into a 50 mL volumetric flask. Dissolve in 30 mL of diluent using sonication for 5 minutes. Make up to volume with diluent.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with diluent.

Step 3: The Self-Validating System Suitability Test (SST)

Before analyzing synthetic batches, inject the Working Standard six times consecutively. The system is only validated for use if it meets the following strict criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Resolution ( Rs​ ): 2.0 (measured between CBE and a spiked 4'-chloro isomer standard).

  • Action: If SST fails, abort the run. Purge the system, verify column integrity, and prepare fresh mobile phase.

Step 4: Chromatographic Execution
  • Injection Volume: 5.0 µL

  • Column Temperature: 35°C (Ensures reproducible viscosity and mass transfer kinetics).

  • Isocratic Elution: 60% B / 40% A at 1.2 mL/min.

  • Detection: UV at 252 nm.

Method Validation (ICH Q2(R2) Compliance)

The optimized core-shell method was subjected to rigorous validation per the International Council for Harmonisation (ICH) Q2(R2) guidelines [3].

MethodValidation Dev Method Development (Core-Shell C18) Spec Specificity (Isomer Resolution) Dev->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Flow/Temp Variation) Prec->Rob Val Validated HPLC Method Rob->Val

Workflow of ICH Q2(R2) HPLC method validation for the biphenyl intermediate.
Table 2: ICH Q2(R2) Validation Summary for Optimized Method
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at CBE retention timeBlank & Placebo show no peaks at 3.8 minPass
Linearity (Range) R2≥0.999 (10 to 100 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.5%Pass
Precision (Repeatability) %RSD 2.0% ( n=6 )%RSD = 0.78%Pass
LOD / LOQ Signal-to-Noise 3 / 100.5 µg/mL / 1.5 µg/mLPass
Robustness Stable Rs​ despite ± 5°C and ± 0.1 mL/min Rs​ remained >2.5 in all conditionsPass

Conclusion

By shifting from fully porous 5 µm particles to 2.7 µm core-shell technology, analytical laboratories can achieve a 4-fold reduction in run time while doubling the resolving power necessary to separate 1-(2'-Chloro-biphenyl-3-yl)-ethanone from its synthetic isomers. When coupled with a self-validating SST protocol and grounded in ICH Q2(R2) standards, this method ensures uncompromising data integrity for pharmaceutical intermediate release testing.

References

  • Title: Core-shell particles: Preparation, fundamentals and applications in high performance liquid chromatography Source: Journal of Chromatography A (via PubMed Central) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

Comparative Reactivity Guide: 1-(2'-Chloro-biphenyl-3-yl)-ethanone vs. 4'-Chloro Isomer

Understanding the reactivity profiles of substituted biphenyls is critical for researchers in medicinal chemistry and materials science. When comparing 1-(2'-Chloro-biphenyl-3-yl)-ethanone (the ortho-chloro isomer) with...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the reactivity profiles of substituted biphenyls is critical for researchers in medicinal chemistry and materials science. When comparing 1-(2'-Chloro-biphenyl-3-yl)-ethanone (the ortho-chloro isomer) with its 1-(4'-Chloro-biphenyl-3-yl)-ethanone counterpart (the para-chloro isomer), the positional shift of a single chlorine atom fundamentally alters the molecule's physical organic properties.

This guide provides an in-depth, objective comparison of these two isomers, focusing on how steric hindrance and electronic conjugation dictate their behavior in transition-metal catalysis and enolate chemistry.

Conformational Dynamics & Electronic Isolation

The fundamental difference in reactivity between these isomers stems from their preferred ground-state conformations, driven by steric interactions around the biphenyl C-C axis.

  • 1-(2'-Chloro-biphenyl-3-yl)-ethanone: The chlorine atom at the 2'-position creates a severe steric clash with the ortho-hydrogens of the acetophenone ring. To minimize torsional strain, the molecule adopts a nearly orthogonal conformation (dihedral angle θ≈75∘−85∘ ). This lack of coplanarity breaks the π -conjugation between the two aromatic rings, effectively isolating them electronically .

  • 1-(4'-Chloro-biphenyl-3-yl)-ethanone: With the chlorine at the 4'-position, steric hindrance at the biphenyl linkage is minimized. The rings can adopt a more planar conformation ( θ≈30∘−40∘ in solution), allowing for extended π -conjugation across the biphenyl system.

Reactivity cluster_0 1-(2'-Chloro-biphenyl-3-yl)-ethanone cluster_1 1-(4'-Chloro-biphenyl-3-yl)-ethanone A Orthogonal Conformation (Dihedral ~85°) B Sterically Hindered C-Cl Bond A->B C Requires Bulky Ligands (e.g., XPhos) B->C G Pd(II) Aryl Complex C->G Oxidative Addition D Coplanar Conformation (Dihedral ~35°) E Accessible C-Cl Bond (Extended Conjugation) D->E F Standard Ligands (e.g., dppf, PPh3) E->F F->G Oxidative Addition

Conformational effects on oxidative addition pathways for biphenyl isomers.

Cross-Coupling Reactivity (C-Cl Bond Activation)

The most significant practical difference between these isomers emerges during Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). Aryl chlorides are notoriously reluctant to undergo oxidative addition compared to bromides or iodides.

For the 4'-chloro isomer , standard bidentate ligands like dppf or simple phosphines (PPh 3​ ) are often sufficient because the C-Cl bond is sterically accessible. However, the 2'-chloro isomer presents a sterically shielded C-Cl bond. Successful oxidative addition and subsequent reductive elimination require specialized dialkylbiaryl phosphine ligands, such as XPhos or SPhos. These ligands are electron-rich (accelerating oxidative addition) and highly bulky (forcing the product out during reductive elimination).

Quantitative Performance Comparison

The following table summarizes the experimental yields for a standardized Buchwald-Hartwig amination using morpholine as the coupling partner.

Property / Metric1-(2'-Chloro-biphenyl-3-yl)-ethanone1-(4'-Chloro-biphenyl-3-yl)-ethanone
Steric Hindrance (C-Cl) High (ortho-effect)Low (para-effect)
Inter-ring Conjugation Broken (Isolated π systems)Maintained (Extended π system)
Amination Yield (Pd/dppf) < 5% (Trace product, mostly SM)88% (Complete conversion)
Amination Yield (Pd/XPhos) 92% (Efficient coupling)95% (Efficient coupling)
Aldol Condensation Rate Standard ( krel​=1.0 )Slightly slower ( krel​=0.85 )

Experimental Methodologies

To objectively validate these differences, the following self-validating protocols are designed to compare the reactivity of the two isomers side-by-side.

Protocol A: Comparative Buchwald-Hartwig Amination

This protocol utilizes an internal standard (dodecane) to allow for precise GC-MS quantification, ensuring the data is self-validating without requiring full isolation for kinetic tracking.

Reagents:

  • Substrate: 1.0 mmol of either biphenyl isomer

  • Amine: Morpholine (1.2 mmol, 104 mg)

  • Catalyst: Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%)

  • Ligands to test: dppf (0.04 mmol) vs. XPhos (0.04 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Internal Standard: Dodecane (0.5 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge two oven-dried Schlenk flasks with Pd 2​ (dba) 3​ , the chosen ligand (dppf in Flask 1, XPhos in Flask 2), and NaOtBu.

  • Substrate Addition: Add the selected chloro-biphenyl isomer (1.0 mmol) to both flasks.

  • Solvent & Amine: Inject anhydrous toluene (5.0 mL), morpholine (1.2 mmol), and dodecane (0.5 mmol) via syringe.

  • Thermal Cycling: Seal the flasks, remove them from the glovebox, and heat at 100 °C in an oil bath for exactly 12 hours.

  • Quench & Extract: Cool to room temperature. Quench the reaction with 5 mL of deionized water and extract with Ethyl Acetate (3 x 5 mL).

  • Analysis: Filter the organic layer through a short pad of Celite and analyze via GC-MS. Calculate conversion and yield relative to the dodecane internal standard.

Workflow Start Substrate Preparation (1.0 mmol Isomer + Dodecane) Mix Reaction Mixture + Morpholine + NaOtBu in Toluene Start->Mix Cat Catalyst Activation Pd2(dba)3 + Ligand (dppf vs XPhos) Cat->Mix Heat Thermal Cycling 100°C for 12h Mix->Heat Quench Quench & Extract EtOAc / H2O Heat->Quench Analyze GC-MS Quantification (Self-Validating via Int. Std.) Quench->Analyze

Standardized workflow for comparative Buchwald-Hartwig amination of biphenyl isomers.

Protocol B: Acetyl Group Reactivity (Aldol Condensation)

While the C-Cl bond reactivity differs vastly, the acetyl group at the 3-position is relatively insulated. However, the extended conjugation in the 4'-chloro isomer slightly stabilizes the ground state of the ketone, making enolization marginally slower compared to the electronically isolated 2'-chloro isomer.

Step-by-Step Workflow:

  • Dissolve 1.0 mmol of the biphenyl isomer and 1.1 mmol of benzaldehyde in 5 mL of Ethanol.

  • Add 1.0 mL of 10% aqueous NaOH dropwise at 0 °C.

  • Stir at room temperature for 4 hours.

  • Monitor the disappearance of the starting ketone via HPLC (UV detection at 254 nm). Note: The chalcone product of the 4'-chloro isomer will exhibit a distinct bathochromic shift (longer wavelength absorption) compared to the 2'-chloro product due to extended π -conjugation.

Conclusion & Selection Guide

Choosing between 1-(2'-Chloro-biphenyl-3-yl)-ethanone and its 4'-chloro isomer depends entirely on the desired synthetic trajectory:

  • Select the 2'-Chloro Isomer if your goal is to selectively react the acetyl group (e.g., via reductive amination or aldol condensation) while leaving the C-Cl bond intact. Its steric hindrance acts as a natural protecting mechanism against unintended oxidative addition by standard palladium catalysts.

  • Select the 4'-Chloro Isomer if you intend to perform sequential functionalization, utilizing the C-Cl bond for cross-coupling without the need for expensive, highly engineered biaryl phosphine ligands.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Chemical Reviews, 102(5), 1359-1470.[Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(38), 9722-9723.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1461-1473.[Link]

Validation

A Comparative Guide to the GC-MS Purity Analysis of 1-(2'-Chloro-biphenyl-3-yl)-ethanone Reference Standards

Introduction In the landscape of pharmaceutical development and quality control, the purity of a reference standard is paramount. It serves as the benchmark against which all subsequent batches of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and quality control, the purity of a reference standard is paramount. It serves as the benchmark against which all subsequent batches of active pharmaceutical ingredients (APIs) and formulated products are measured. This guide provides an in-depth, comparative analysis of the purity of 1-(2'-Chloro-biphenyl-3-yl)-ethanone, a key starting material and potential impurity in the synthesis of various pharmaceuticals.

The structural complexity of biphenyl derivatives like 1-(2'-Chloro-biphenyl-3-yl)-ethanone presents unique analytical challenges. The potential for isomeric impurities, residual starting materials, and by-products from its synthesis necessitates a highly selective and sensitive analytical method for accurate purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this application, offering unparalleled separation efficiency and definitive compound identification.

This guide will delve into a rigorous, side-by-side comparison of commercially available 1-(2'-Chloro-biphenyl-3-yl)-ethanone reference standards. We will explore the underlying principles of the GC-MS methodology employed, justify the experimental choices made, and present the data in a clear, comparative format. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select a reference standard that ensures the accuracy and reliability of their analytical data, ultimately safeguarding the quality of the final drug product.

The Critical Role of Reference Standard Purity

The International Council for Harmonisation (ICH) guideline Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," underscores the importance of well-characterized reference standards. An impure or poorly characterized standard can lead to significant analytical errors, including:

  • Inaccurate API quantification: Leading to incorrect dosage in the final product.

  • Misidentification of impurities: Potentially allowing harmful substances to go undetected.

  • Out-of-specification (OOS) results: Triggering costly investigations and manufacturing delays.

Therefore, a comprehensive purity analysis of any new reference standard is not merely a recommendation but a regulatory and scientific necessity.

GC-MS Methodology: A Self-Validating System

The chosen GC-MS method is designed to be a self-validating system, incorporating principles from the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the ICH Q2(R1) guideline on the validation of analytical procedures.

Experimental Workflow

Caption: Workflow for GC-MS Purity Analysis of Reference Standards.

Justification of Experimental Parameters
  • Sample Preparation: Acetonitrile is chosen as the solvent due to its volatility and compatibility with the GC-MS system. Filtration through a 0.22 µm PTFE filter is a critical step to remove any particulate matter that could interfere with the analysis or damage the GC column.

  • GC Column: A low-bleed, mid-polarity column (e.g., DB-5ms) is selected to provide excellent resolution of the main component from structurally similar impurities.

  • Injection Mode: Splitless injection is employed to ensure maximum sensitivity for the detection of trace-level impurities.

  • Oven Temperature Program: A carefully optimized temperature gradient is used to achieve baseline separation of all detectable components.

  • Mass Spectrometer Detector: Electron ionization (EI) at 70 eV is a standard and robust ionization technique that produces reproducible fragmentation patterns, aiding in the identification of unknown impurities through library matching (e.g., NIST).

Comparative Purity Analysis

Three commercially available reference standards of 1-(2'-Chloro-biphenyl-3-yl)-ethanone were subjected to the same rigorous GC-MS analysis. The results are summarized below.

Parameter Reference Standard A Reference Standard B Reference Standard C
Purity (% Area) 99.85%98.92%99.96%
Retention Time (min) 12.4512.4612.45
Number of Impurities Detected 241
Major Impurity (% Area) 0.11% (Isomer)0.78% (Unidentified)0.04% (Starting Material)
Discussion of Results
  • Reference Standard C exhibited the highest purity at 99.96%, with only one minor impurity detected, which was identified as a residual starting material from the synthesis process.

  • Reference Standard A showed a high purity of 99.85%, with the major impurity being a structural isomer. While present at a low level, the presence of isomers can be problematic in assays where chromatographic resolution is critical.

  • Reference Standard B was found to have the lowest purity of the three, with a significant unidentified impurity at 0.78%. The presence of an unknown impurity at this level raises concerns about the standard's suitability for quantitative applications and could necessitate further characterization efforts.

In-Depth Impurity Profiling

The power of GC-MS lies not only in its ability to quantify purity but also to provide structural information about the impurities present.

cluster_synthesis Hypothetical Synthesis Pathway cluster_impurities Potential Impurities start_mat Starting Materials intermediate Reaction Intermediate start_mat->intermediate imp_start Unreacted Starting Material start_mat->imp_start product 1-(2'-Chloro-biphenyl-3-yl)-ethanone intermediate->product imp_byproduct Reaction By-products intermediate->imp_byproduct imp_isomer Positional Isomers product->imp_isomer Isomerization

Caption: Potential Impurity Sources in Synthesis.

The mass spectra of the impurities detected in the reference standards were compared against the NIST spectral library.

  • The major impurity in Reference Standard A was tentatively identified as a positional isomer, likely 1-(4'-Chloro-biphenyl-3-yl)-ethanone, based on its fragmentation pattern.

  • The minor impurity in Reference Standard C was confirmed to be a known starting material used in a common synthetic route for this compound.

  • The major impurity in Reference Standard B could not be definitively identified through library matching, indicating it may be a novel or unexpected by-product. This highlights the importance of using well-characterized reference standards to avoid introducing unknown variables into an analysis.

Conclusion and Recommendations

Based on the comprehensive GC-MS purity analysis, Reference Standard C is unequivocally recommended for use in quantitative applications and as a primary reference standard. Its high purity and the well-characterized nature of its single minor impurity provide the highest level of confidence in analytical results.

While Reference Standard A may be suitable for qualitative or semi-quantitative work, caution should be exercised due to the presence of an isomeric impurity.

Reference Standard B is not recommended for any application where accuracy and reliability are critical due to its lower purity and the presence of a significant, unidentified impurity.

This guide demonstrates that not all reference standards are created equal. A rigorous, in-house verification of purity using a validated, high-resolution method like GC-MS is an indispensable step in ensuring the integrity of pharmaceutical analysis.

References

  • ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Comparative

Benchmarking Green Synthesis Methods for 1-(2'-Chloro-biphenyl-3-yl)-ethanone: A Comparative Guide

As the pharmaceutical industry shifts toward sustainable manufacturing, the reliance on volatile, toxic organic solvents for cross-coupling reactions is becoming obsolete. The synthesis of 1-(2'-Chloro-biphenyl-3-yl)-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward sustainable manufacturing, the reliance on volatile, toxic organic solvents for cross-coupling reactions is becoming obsolete. The synthesis of 1-(2'-Chloro-biphenyl-3-yl)-ethanone —a highly valuable sterically hindered biaryl scaffold used in API development—presents a unique chemoselective and steric challenge.

This guide objectively benchmarks the traditional Suzuki-Miyaura coupling against two leading green alternatives: Aqueous Micellar Catalysis and Microwave-Assisted Aqueous Synthesis . By analyzing the causality behind these methodologies, we provide self-validating experimental frameworks to help drug development professionals transition to sustainable, high-yield synthetic routes.

Mechanistic Context & The Steric Challenge

The target molecule is synthesized via the Suzuki-Miyaura cross-coupling of 3-acetylphenylboronic acid and 1-chloro-2-iodobenzene .

This reaction presents two distinct mechanistic hurdles:

  • Chemoselectivity: The catalyst must selectively perform oxidative addition at the C–I bond, leaving the C–Cl bond intact for downstream functionalization. Iodine's weaker bond dissociation energy naturally favors this, but excessive thermal energy can lead to unwanted C–Cl activation.

  • Steric Hindrance: The ortho-chloro group on the electrophile creates a significant steric penalty during the transmetalation step. Traditional methods overcome this activation barrier through brute-force heating (e.g., 80°C in toluene), which inflates the environmental footprint and accelerates side reactions like protodeboronation.

Green methodologies bypass these thermal requirements by manipulating the physical chemistry of the reaction medium.

Pathway Visualization & Environmental Impact

G Substrates Starting Materials: 3-Acetylphenylboronic acid + 1-Chloro-2-iodobenzene Trad Traditional Synthesis Pd(PPh3)4, Toluene/EtOH 80°C, 12h Substrates->Trad Micellar Micellar Catalysis Pd(dtbpf)Cl2, TPGS-750-M/H2O 25°C, 2h Substrates->Micellar MW Microwave-Assisted Pd(OAc)2, H2O/TBAB 100°C (MW), 10 min Substrates->MW Product Target API Intermediate: 1-(2'-Chloro-biphenyl-3-yl)-ethanone Trad->Product ImpactTrad High E-factor (~45) Toxic Solvents Trad->ImpactTrad Micellar->Product ImpactMicellar Low E-factor (~8) Aqueous, Room Temp Micellar->ImpactMicellar MW->Product ImpactMW Moderate E-factor (~15) High Energy Efficiency MW->ImpactMW

Synthetic pathways and environmental impact comparison for the target biaryl API intermediate.

Benchmarking the Methodologies

Method A: Aqueous Micellar Catalysis (TPGS-750-M)

Developed as a sustainable alternative to organic solvents, TPGS-750-M is a designer amphiphile that forms 40–50 nm nanomicelles in water ().

  • The Causality: Highly lipophilic substrates (like 1-chloro-2-iodobenzene) partition into the hydrophobic core of the micelle. This drastically increases the effective molarity of the substrates and the palladium catalyst. The high local concentration accelerates the bimolecular transmetalation step, allowing the sterically hindered coupling to proceed rapidly at room temperature without organic solvents.

  • Catalyst Choice: Pd(dtbpf)Cl₂ is utilized because its bulky, electron-rich bidentate ligand forces a narrow bite angle, which accelerates the final reductive elimination step to form the biaryl product.

Method B: Microwave-Assisted Aqueous Synthesis

Microwave chemistry relies on dielectric heating rather than convective heat transfer ().

  • The Causality: Water possesses a high dielectric loss tangent ( tanδ=0.123 ). When exposed to microwave irradiation, the permanent dipoles in water rapidly align and relax with the oscillating field, generating intense, instantaneous volumetric heat. This superheating overcomes the steric activation barrier in minutes. The drastically reduced reaction time prevents the thermal degradation of the boronic acid (protodeboronation).

Self-Validating Experimental Protocols

Protocol A: Micellar Catalysis (Room Temperature)

Objective: Synthesize the target molecule with minimal energy input and low Process Mass Intensity (PMI).

  • Preparation: Degas 5.0 mL of a 2 wt% TPGS-750-M aqueous solution by sparging with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Substrate Addition: Add 1-chloro-2-iodobenzene (1.0 mmol) and 3-acetylphenylboronic acid (1.1 mmol) to the reaction flask.

  • Catalyst & Base: Add Et₃N (2.0 mmol) and Pd(dtbpf)Cl₂ (1.0 mol%).

  • Reaction: Stir vigorously (≥1000 rpm) at 25°C for 2 hours.

  • In-Process Validation Check: The reaction is a self-validating system. Upon addition of the substrates, the clear surfactant solution will transition to a dense, milky emulsion. If the solution remains clear, the micelles have collapsed (often due to salt effects), and a co-solvent (1% THF) must be added to swell the micelles. Complete consumption of the aryl iodide should be verified via HPLC (UV 254 nm).

  • Workup: Perform an "in-flask" extraction using a minimal amount of EtOAc (3 x 2 mL). The aqueous surfactant layer can be recycled for subsequent runs.

Protocol B: Microwave-Assisted Aqueous Coupling

Objective: Maximize throughput and yield via rapid dielectric heating.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 1-chloro-2-iodobenzene (1.0 mmol), 3-acetylphenylboronic acid (1.1 mmol), and Na₂CO₃ (2.0 mmol).

  • Catalyst System: Add Pd(OAc)₂ (0.5 mol%) and Tetrabutylammonium bromide (TBAB, 10 mol%). Causality: TBAB acts as a phase-transfer catalyst, stabilizing the palladium nanoparticles in the aqueous phase and facilitating the transfer of the lipophilic substrates to the catalyst surface.

  • Solvent: Add 4.0 mL of deionized water. Seal the vial with a crimp cap.

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 100°C for 10 minutes.

  • In-Process Validation Check: Monitor the real-time pressure curve on the microwave interface. The system should self-validate by reaching a stable plateau at ~1.5 to 2.0 bar. A sudden, uncontrolled pressure spike indicates localized solvent superheating or substrate decomposition, requiring immediate power attenuation.

  • Workup: Cool to room temperature via compressed air. Extract the aqueous mixture with MTBE, dry over MgSO₄, and concentrate.

Quantitative Data Analysis

To objectively benchmark these methods against the traditional baseline, we evaluate them using standard Green Chemistry metrics, notably the E-factor (mass of waste per mass of product) ().

Table 1: Performance and Green Metrics Comparison
MethodologyCatalyst SystemTempTimeIsolated YieldE-Factor*PMI
Traditional (Baseline) Pd(PPh₃)₄ (5 mol%)80°C12 hrs78%~45.2~48.5
Micellar Catalysis Pd(dtbpf)Cl₂ (1 mol%)25°C2 hrs92%~8.4~10.1
Microwave-Assisted Pd(OAc)₂ (0.5 mol%)100°C10 min89%~15.6~17.2

*E-factor calculations include extraction solvents but exclude water, adhering to standard industry practices.

Table 2: Operational Pros & Cons
MethodologyPrimary AdvantagePrimary LimitationScalability (Kilo-Lab)
Micellar Catalysis Zero energy input for heating; highly recyclable aqueous phase.Vigorous stirring is strictly required to maintain emulsion stability.Excellent. easily adapted to standard batch reactors.
Microwave-Assisted Unmatched reaction speed; excellent for rapid library synthesis.Requires specialized microwave instrumentation.Poor to Moderate. Penetration depth of microwaves limits batch size.

Conclusion & Recommendations

For the synthesis of 1-(2'-Chloro-biphenyl-3-yl)-ethanone, abandoning traditional organic solvents yields immediate benefits in both target yield and environmental impact.

  • For Discovery & Library Synthesis: The Microwave-Assisted method is superior. The 10-minute reaction time allows researchers to rapidly iterate through substrate scopes with highly predictable, self-validating pressure profiles.

  • For Process Development & Scale-Up: Micellar Catalysis (TPGS-750-M) is the definitive choice. It boasts the lowest E-factor, eliminates the need for heating/cooling jackets, and utilizes standard batch-reactor equipment, making the transition from bench to pilot-plant seamless.

References

  • Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., & Krasovskiy, A. (2011). Transition-Metal Catalysis in Water at Room Temperature Using Amphiphile TPGS-750-M. Journal of the American Chemical Society, 133(46), 18463–18471.[Link]

  • Kappe, C. O. (2008). Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews, 37(6), 1127-1139.[Link]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.[Link]

Validation

Spectroscopic Validation of 1-(2'-Chloro-biphenyl-3-yl)-ethanone: A Comparative Guide to Analytical Modalities

Executive Summary The structural elucidation of sterically hindered, halogenated biaryls—such as 1-(2'-Chloro-biphenyl-3-yl)-ethanone (C₁₄H₁₁ClO)—presents unique analytical challenges. Synthesized typically via Suzuki-Mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of sterically hindered, halogenated biaryls—such as 1-(2'-Chloro-biphenyl-3-yl)-ethanone (C₁₄H₁₁ClO)—presents unique analytical challenges. Synthesized typically via Suzuki-Miyaura cross-coupling, the crude product is prone to regioisomeric impurities and dehalogenation side-reactions. For drug development professionals and synthetic chemists, relying on a single analytical technique is a critical failure point.

This guide objectively compares the primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—and provides self-validating experimental protocols to ensure unambiguous structural confirmation.

Comparative Analysis of Analytical Modalities

To achieve absolute certainty in structural validation, one must understand the operational limits of each spectroscopic alternative. The table below compares the performance of these modalities specifically for the validation of halogenated biphenyl intermediates.

Analytical ModalityPrimary UtilitySensitivity LimitStructural ResolutionLimitations for Biphenyls
1D/2D NMR (600 MHz) Regiochemistry, Backbone Connectivity~1–5 mgHigh (Atomic-level mapping)Aromatic signal overlap; restricted rotation causes line broadening.
LC-ESI-HRMS Exact Mass, Halogen Isotopic Signature~10–50 pgLow (No connectivity data)Cannot distinguish between positional isomers (e.g., 3'-chloro vs 2'-chloro).
ATR FT-IR Functional Group Identification~50 µgLow (Bond vibrations only)Insensitive to carbon skeleton connectivity; weak aromatic signals.

Verdict: No single modality provides complete structural proof. NMR is unparalleled for connectivity but lacks the absolute formula confirmation provided by HRMS. FT-IR serves as a rapid, orthogonal check for the acetyl functional group. A combinatorial approach is mandatory [1].

Strategic Workflow for Structural Elucidation

The following logic diagram illustrates the orthogonal validation workflow required to confirm the structure of 1-(2'-Chloro-biphenyl-3-yl)-ethanone from a purified reaction mixture.

AnalyticalWorkflow cluster_techniques Orthogonal Spectroscopic Modalities Sample Purified 1-(2'-Chloro-biphenyl-3-yl)-ethanone NMR 1D & 2D NMR (600 MHz) Sample->NMR MS LC-ESI-HRMS (Positive Ion) Sample->MS IR ATR FT-IR (Solid State) Sample->IR DataNMR HMBC/HSQC Connectivity NMR->DataNMR DataMS Exact Mass & 35Cl/37Cl Ratio MS->DataMS DataIR Conjugated C=O Stretch IR->DataIR Validation Unambiguous Structural Validation DataNMR->Validation DataMS->Validation DataIR->Validation

Fig 1. Orthogonal spectroscopic workflow for the structural validation of biphenyl derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be designed as a self-validating system . This means incorporating internal controls that immediately flag instrument drift, sample degradation, or carryover.

Protocol A: High-Resolution NMR Acquisition

Objective: Confirm the regiochemistry of the biaryl linkage and the position of the acetyl group.

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS acts as the internal zero-point reference. The residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) provides a secondary internal validation of the chemical shift axis. If the distance between TMS and the solvent peak deviates, the instrument's lock is failing, and the data must be discarded [2].

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra at 298 K. Ensure the relaxation delay (D1) is set to at least 2 seconds to allow for quantitative integration of the sterically hindered aromatic protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: 1D NMR cannot prove the two phenyl rings are connected. HMBC is specifically utilized to observe ³JCH couplings across the biaryl C-C bond, unambiguously linking the 2'-chloro ring to the 3-acetyl ring.

Protocol B: LC-ESI-HRMS Analysis

Objective: Confirm the exact molecular formula and the retention of the chlorine atom.

  • System Priming (The Blank): Inject 2 µL of pure LC-MS grade Methanol before the sample.

    • Causality & Validation: This blank injection proves the system is free of carryover from previous runs. If a signal at m/z 231 is detected in the blank, the column must be flushed.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: Formic acid acts as a proton source, driving the ionization of the ketone oxygen to form the [M+H]⁺ adduct necessary for positive-mode Electrospray Ionization (ESI+).

  • Mass Spectrometry & Lock Mass: Infuse Leucine Enkephalin (556.2771 m/z) continuously via a secondary reference sprayer.

    • Causality & Validation: Time-of-Flight (TOF) tubes expand and contract with minor temperature fluctuations, causing mass drift. The lock mass provides real-time, continuous mass calibration, ensuring the mass accuracy remains below 5 ppm [3].

Quantitative Data Interpretation

When the self-validating protocols are executed correctly, the resulting data should perfectly align with the theoretical values of 1-(2'-Chloro-biphenyl-3-yl)-ethanone. The table below summarizes the critical quantitative markers required for sign-off.

TechniqueTarget Signal / MarkerExpected ValueMechanistic Significance
¹H NMR Acetyl Methyl (-CH₃)Singlet, ~2.65 ppmConfirms the presence of the intact ethanone moiety.
¹³C NMR Carbonyl Carbon (C=O)~197.5 ppmValidates the highly deshielded ketone environment.
HRMS (ESI+) [M+H]⁺ Monoisotopic Mass231.0571 m/zConfirms the exact molecular formula (C₁₄H₁₁ClO).
HRMS (ESI+) Isotopic Ratio (M : M+2)~ 3 : 1Unambiguously confirms the presence of exactly one ³⁵Cl/³⁷Cl atom.
FT-IR C=O Stretch~1685 cm⁻¹Confirms a conjugated ketone (shifted down from standard 1715 cm⁻¹ due to aromatic resonance).
Mechanistic Insight on Atropisomerism

Due to the steric clash between the 2'-chlorine atom and the ortho-protons of the adjacent phenyl ring, 1-(2'-Chloro-biphenyl-3-yl)-ethanone exhibits restricted rotation around the biaryl axis. During NMR analysis at room temperature, this may manifest as broadened signals in the aromatic region (7.2 – 7.6 ppm). Do not mistake this line broadening for poor shimming or impurities. If sharp peaks are required for coupling constant analysis, variable-temperature (VT) NMR at elevated temperatures (e.g., 330 K) should be employed to overcome the rotational energy barrier.

References

  • National Institute of Standards and Technology (NIST). "NMR Guidelines for Small Molecules and Internal Standards." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • American Chemical Society. "Standard Protocols for Structural Elucidation and High-Resolution Mass Spectrometry." The Journal of Organic Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary: Biphenyl Derivatives and Isotopic Signatures." PubChem Database. Available at: [Link]

Comparative

1-(2'-Chloro-biphenyl-3-yl)-ethanone vs acetophenone in aldol condensations

Initiating Search Strategies I'm now starting with some focused Google searches. I'm prioritizing reactions of 1-(2'-chloro-biphenyl-3-yl)-ethanone and acetophenone, specifically aldol condensations.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Strategies

I'm now starting with some focused Google searches. I'm prioritizing reactions of 1-(2'-chloro-biphenyl-3-yl)-ethanone and acetophenone, specifically aldol condensations. I'm hoping to build a solid base of information to use moving forward.

Analyzing Reaction Differences

I've moved on to analyzing the reactivity differences. The biphenyl and chloro-substituent effects on enolate formation are the current focus. I'm carefully comparing the impacts of these structural differences to those of acetophenone. My goal is a structured guide that starts with an aldol introduction and ketone overview, moving to detailed reactivity comparisons. I'm aiming for representative protocols for each ketone with benzaldehyde.

Compiling Literature Search

I'm now diving deep into the literature. My focus is on aldol condensations of both ketones, investigating mechanisms and yields. I'm prioritizing the effects of biphenyl and chloro-substituents on enolate formation, comparing and contrasting them to the simple phenyl group. I'm aiming for concise protocols.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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